Technical Documentation Center

1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride
  • CAS: 1185294-66-9

Core Science & Biosynthesis

Foundational

1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride chemical structure and properties

An In-depth Technical Guide to 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol Dihydrochloride for Researchers and Drug Development Professionals Introduction The piperazine scaffold is a cornerstone in modern medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol Dihydrochloride for Researchers and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically significant therapeutic agents.[1][2] Its unique physicochemical properties, such as the ability to modulate aqueous solubility and participate in critical hydrogen bond interactions, make it an exceptionally versatile building block for drug design.[1] 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride is a member of this important class of compounds, incorporating a benzyloxy moiety, a propan-2-ol linker, and the characteristic piperazine ring.

This technical guide offers a comprehensive examination of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride, designed for researchers, medicinal chemists, and drug development scientists. It provides an in-depth analysis of its chemical structure, physicochemical properties, and plausible synthetic routes. Furthermore, this document explores its potential pharmacological applications by drawing parallels with structurally related molecules, details robust analytical methodologies for its characterization and quantification, and summarizes critical safety and handling information. The objective is to furnish a foundational resource to stimulate and support further investigation into this promising chemical entity.

Chemical Structure and Physicochemical Properties

A thorough understanding of a compound's structure and inherent properties is fundamental to any research and development endeavor. These characteristics dictate its behavior in both chemical and biological systems.

Chemical Identity and Structure

1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride is a salt, which enhances its stability and aqueous solubility. The core structure features a flexible propan-2-ol chain linking a lipophilic benzyloxy group to a basic piperazine ring.

  • Chemical Name: 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride

  • CAS Number: 1185294-66-9[3]

  • Molecular Formula: C₁₄H₂₄Cl₂N₂O₂[3]

  • Molecular Weight: 323.27 g/mol [3]

The key structural components are:

  • Benzyloxy Group: A benzyl group attached to an ether linkage. This group imparts significant lipophilicity, which can influence membrane permeability and potential interactions with hydrophobic pockets in biological targets.

  • Propan-2-ol Linker: A three-carbon chain with a secondary alcohol. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with receptor sites. The stereochemistry at this chiral center could be critical for biological activity.

  • Piperazine Ring: A six-membered heterocycle with two nitrogen atoms. At physiological pH, these nitrogens can be protonated, increasing water solubility and allowing for ionic interactions. The unsubstituted nitrogen provides a site for further chemical modification.

  • Dihydrochloride Salt: The formation of a dihydrochloride salt by protonating the two basic nitrogen atoms of the piperazine ring significantly increases the compound's polarity and water solubility, which is advantageous for formulation and handling.

Caption: Chemical Structure of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol Dihydrochloride.

Physicochemical Properties

The physicochemical properties are summarized below. These values are critical for designing experimental protocols, including solvent selection for synthesis and assays, as well as for predicting the compound's behavior in biological systems.

PropertyValue / DescriptionSource / Rationale
Physical State Likely a white to off-white crystalline solid.Typical for similar dihydrochloride salts.[4]
Solubility Expected to be highly soluble in water and moderately soluble in polar organic solvents like methanol and ethanol.The dihydrochloride salt form significantly enhances aqueous solubility.[4]
pKa Estimated 8.5-9.5 for the piperazine nitrogens.Based on the pKa of similar piperazine structures.[4]
LogP (octanol/water) Estimated 1.8-2.2 for the free base.Prediction based on similar chemical structures.[4]
Chemical Stability Generally stable under standard laboratory conditions; potentially hygroscopic.A common characteristic of hydrochloride salts.[4]

Synthesis and Characterization

The synthesis of novel compounds and their rigorous characterization are fundamental activities in chemical and pharmaceutical research.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from commercially available benzyl glycidyl ether and piperazine. The final step involves converting the resulting free base into its dihydrochloride salt.

G cluster_step1 Step 1: Nucleophilic Ring-Opening cluster_step2 Step 2: Salt Formation Start1 Benzyl Glycidyl Ether Intermediate 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol (Free Base) Start1->Intermediate Reflux Start2 Piperazine (excess) Start2->Intermediate Reflux Reagent1 Solvent (e.g., Ethanol) FinalProduct 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol Dihydrochloride Intermediate->FinalProduct Acidification, Precipitation Reagent2 HCl in Ether/Isopropanol

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

This protocol describes a plausible method for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol (Free Base)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzyl glycidyl ether (1.0 eq) in absolute ethanol (15 mL per gram of ether).

  • Addition of Reagent: To this solution, add anhydrous piperazine (3.0 eq). A significant excess of piperazine is employed to favor the mono-alkylation product and to act as the base to facilitate the reaction.

  • Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 78 °C for ethanol).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting epoxide is consumed (typically 6-12 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove the excess piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel if necessary.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolution: Dissolve the purified free base from Step 1 in a minimal amount of anhydrous isopropanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in ether (or isopropanol) dropwise with stirring until the solution becomes acidic (test with pH paper).

  • Precipitation: The dihydrochloride salt will precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold diethyl ether to remove any residual impurities.

  • Drying: Dry the final product in a vacuum oven at 40-50 °C to a constant weight.

Analytical Characterization

Confirmation of the synthesized compound's identity and purity is essential. A combination of spectroscopic methods would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For instance, the ¹H NMR spectrum of the related compound 3-(Benzyloxy)propane-1,2-diol shows characteristic signals for the benzyl group's aromatic protons between δ 7.28-7.40 ppm and the benzylic CH₂ protons around δ 4.55 ppm.[5] Similar signals would be expected for the target compound, along with signals corresponding to the piperazine and propanol backbone protons.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Electrospray ionization (ESI) would likely show a prominent peak corresponding to the protonated free base [M+H]⁺.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the broad O-H stretch from the alcohol group and N-H stretches from the protonated piperazine, as well as C-O ether stretches.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A reverse-phase column with a UV detector would be suitable for this purpose.

Potential Pharmacological Profile and Applications

The piperazine moiety is a key pharmacophore in many drugs acting on the central nervous system (CNS).[2] Compounds containing this scaffold frequently exhibit activity at dopamine, serotonin, and/or adrenergic receptors.[6]

Hypothesized Mechanism of Action

Given its structural similarity to other aryl- and benzyl-piperazine derivatives, 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol could potentially act as a ligand for various G-protein coupled receptors (GPCRs). For example, many piperazine derivatives are known to be antagonists or partial agonists at dopamine D₂ receptors and serotonin 5-HT₂ₐ receptors.[6] The specific pharmacological profile would depend on the interplay between the benzyloxy and piperazine groups and their binding orientation within the receptor pocket. A NAF-derived α1D/1A antagonist, HJZ-12, which also contains a piperazine-propyl core, has shown high subtype-selectivity for α1D- and α1A-adrenoceptors over the α1B subtype.[7]

G Ligand Piperazine Derivative (e.g., Target Compound) Receptor GPCR (e.g., Dopamine/Serotonin Receptor) Ligand->Receptor Binds G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein Activates/Inhibits Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters Level Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Potential GPCR signaling pathway modulation.

Potential Therapeutic Applications

Based on the pharmacology of related compounds, research into 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol could be directed towards several therapeutic areas:

  • CNS Disorders: Its potential interaction with dopaminergic and serotonergic systems makes it a candidate for investigation in disorders like schizophrenia, depression, or anxiety.[6]

  • Antiproliferative Agents: Some benzyloxy-quinoxaline derivatives have demonstrated antiproliferative activity against various cancer cell lines, suggesting a potential, albeit more speculative, avenue for investigation.[8]

  • Benign Prostatic Hyperplasia (BPH): Piperazine-derived α1-adrenoceptor antagonists are used in the treatment of BPH.[7]

  • Chemical Intermediate: The compound serves as a valuable and versatile intermediate for the synthesis of more complex and potent pharmaceutical agents. The unsubstituted nitrogen on the piperazine ring is a prime site for further derivatization to explore structure-activity relationships (SAR).

Bioanalytical Methodology

To support preclinical and clinical development, a validated method for quantifying the compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies.

Proposed Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[9] A robust LC-MS/MS method would involve protein precipitation for sample cleanup, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.

G Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (IS) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Analysis Data Acquisition & Quantification Inject->Analysis

Caption: Workflow for bioanalytical sample processing.

Experimental Protocol (Hypothetical)

This protocol is adapted from established methods for similar piperazine derivatives.[9]

  • Sample Preparation:

    • To 100 µL of a biological sample (e.g., human plasma) in a microcentrifuge tube, add 20 µL of an appropriate internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a clean 96-well plate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) would be used to monitor specific precursor-to-product ion transitions for both the analyte and the IS, ensuring high selectivity.

Safety and Handling

Based on safety data sheets (SDS) for structurally related compounds, 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride should be handled with appropriate care.[10]

Hazard CategoryDescription and Precautions
Main Hazards Irritating to eyes, respiratory system, and skin.[10]
Inhalation May cause irritation of the throat with a feeling of tightness in the chest.[10] Use only in a fume hood.[10]
Skin Contact May cause irritation and redness.[10] Wear protective gloves and a lab coat.[10] Wash immediately with plenty of soap and water if contact occurs.[10]
Eye Contact May cause irritation, redness, and profuse watering.[10] Wear safety glasses or goggles.[10] Ensure an eye wash station is readily available.[10] In case of contact, bathe the eye with running water for 15 minutes and consult a doctor.[10]
Ingestion May cause soreness and redness of the mouth and throat.[10] Wash out mouth with water and consult a doctor if ingested.[10]
Storage Store in a cool, well-ventilated area. Keep the container tightly closed.[10]
Fire Fighting In case of fire, use carbon dioxide, dry chemical powder, or foam.[10] Combustion may emit toxic fumes.[10]

Conclusion

1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride is a chemical entity with significant potential, rooted in the well-established utility of the piperazine scaffold in drug discovery. Its structure combines features that suggest a promising, albeit currently unexplored, pharmacological profile, particularly within the realm of CNS-active agents. This guide has provided a comprehensive overview of its chemical structure, a plausible and robust synthetic strategy, and modern analytical methods for its characterization and bioanalysis. The hypothesized pharmacological activities, based on extensive data from related compounds, highlight promising avenues for future research. For medicinal chemists and drug development professionals, this compound represents a valuable starting point—either as a lead candidate for optimization or as a versatile intermediate for the construction of more complex molecular architectures. Further investigation into its specific biological targets and structure-activity relationships is warranted to fully unlock its therapeutic potential.

References

  • Chemical Substance Information. 1-BENZYLOXY-3-PIPERAZIN-1-YL-PROPAN-2-OL. Retrieved from [Link]

  • Huang, Y., et al. (2021). Piperazine-Derived α1D/1A Antagonist... Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 608899. Retrieved from [Link]

  • Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents... MDPI. Retrieved from [Link]

  • Google Patents. US7888362B2 - Piperazine-substituted benzothiophenes for treatment of mental disorders.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol. Retrieved from [Link]

  • Google Patents. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Chemistry, 13(1), 38-45. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride

Foreword: Charting the Course for a Novel Chemical Entity The journey of a novel chemical entity (NCE) from laboratory bench to potential therapeutic is a meticulous process, underpinned by a deep understanding of its be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from laboratory bench to potential therapeutic is a meticulous process, underpinned by a deep understanding of its behavior within a biological system. This guide addresses the critical phase of pharmacokinetic (PK) profiling for 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride , a compound for which public domain data is scarce. In the absence of established literature for this specific molecule, this document serves as a comprehensive, field-proven framework for its complete Absorption, Distribution, Metabolism, and Excretion (ADME) characterization.

As drug development professionals, our primary directive is not merely to collect data, but to make informed decisions. The experimental cascade detailed herein is designed as a self-validating system, where each stage logically informs the next. We move from foundational physicochemical properties to high-throughput in vitro assays that flag potential liabilities early, and culminate in integrated in vivo studies that reveal the compound's true disposition in a living system. This strategic approach ensures that resources are spent wisely, and that only candidates with the most promising PK profiles advance, maximizing the probability of success in later, more resource-intensive preclinical and clinical development.[1][2][3][4] This is the blueprint for transforming a molecule of interest into a viable drug candidate.

Section 1: Foundational Physicochemical Characterization

The Rationale (Causality): Before any biological assessment, we must understand the intrinsic "personality" of the molecule.[1] Physicochemical properties are the bedrock of pharmacokinetics; they govern how the compound will interact with the physiological environments it encounters. Poor solubility can invalidate other ADME data, while lipophilicity is a key predictor of absorption and distribution.[1] These initial tests are a non-negotiable first step to ensure that subsequent biological assays yield meaningful and interpretable results.

Key Experimental Protocols

A. Aqueous Solubility Determination (Kinetic & Thermodynamic)

  • Protocol:

    • Prepare a high-concentration stock solution of the test compound in DMSO.

    • For kinetic solubility, dilute the stock solution into a series of aqueous buffers (e.g., pH 5.0, 6.5, 7.4) and shake for 1-2 hours.

    • For thermodynamic solubility, add an excess of solid compound to the same buffers and shake for 24-48 hours to reach equilibrium.

    • Filter the samples to remove undissolved precipitate.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated LC-UV or LC-MS/MS method.

  • Self-Validation: The inclusion of multiple pH points is critical, as it reveals potential pH-dependent solubility which is vital for predicting absorption in the variable pH environment of the gastrointestinal tract.

B. Lipophilicity (LogD) Measurement

  • Protocol:

    • Prepare a solution of the test compound in a biphasic system of n-octanol and a phosphate buffer at pH 7.4.

    • Vortex the mixture vigorously to facilitate partitioning.

    • Allow the two phases to separate completely, often aided by centrifugation.

    • Carefully sample both the aqueous and n-octanol layers.

    • Quantify the compound's concentration in each phase by LC-UV or LC-MS/MS.

    • Calculate LogD as the log10 of the ratio of the concentration in n-octanol to the concentration in the aqueous buffer.

  • Expertise & Experience: The shake-flask method, while traditional, remains the gold standard for its direct and unambiguous measurement of partitioning.

Anticipated Data Summary
ParameterAssayPurposeExpected Output
Solubility Thermodynamic/Kinetic Solubility AssayDetermines the maximum dissolved concentration in aqueous media.Quantitative value in µg/mL or µM at various pH levels.
Lipophilicity Shake-Flask MethodMeasures the compound's partitioning between an oily and an aqueous phase.LogD7.4 value (dimensionless).
Ionization pKa Determination (e.g., Potentiometric Titration)Identifies the pH at which the compound is 50% ionized.pKa value(s).

Section 2: In Vitro ADME Profiling: The Early Warning System

The Rationale (Causality): In vitro ADME assays are the cornerstone of modern drug discovery.[3][5][6] Performed early and in parallel, they provide a rapid and cost-effective snapshot of a compound's potential PK behavior, allowing for structure-activity relationship (SAR) development and the elimination of candidates with fatal flaws long before animal studies.[1][7]

Core In Vitro Experimental Protocols

A. Permeability Assessment: Caco-2 Bidirectional Assay

  • Purpose: To assess the rate of passive diffusion and identify potential active transport (efflux) across an intestinal epithelial cell monolayer, which is predictive of oral absorption.

  • Protocol:

    • Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days until a differentiated, confluent monolayer is formed.

    • Confirm monolayer integrity via Transepithelial Electrical Resistance (TEER) measurement.

    • For apical-to-basolateral (A-B) assessment, add the test compound to the apical (upper) chamber.

    • For basolateral-to-apical (B-A) assessment, add the test compound to the basolateral (lower) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), sample the receiver chamber.

    • Quantify the compound concentration in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

  • Self-Validation: An efflux ratio significantly greater than 2 strongly suggests the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp), a critical finding for predicting oral bioavailability.[6]

B. Metabolic Stability: Liver Microsomal Assay

  • Purpose: To determine the rate of metabolism by Phase I enzymes (primarily Cytochrome P450s), providing an estimate of hepatic clearance.

  • Protocol:

    • Prepare an incubation mixture containing pooled human or rodent liver microsomes, the test compound, and a buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

  • Expertise & Experience: Running parallel incubations without the NADPH cofactor is a mandatory control to distinguish enzymatic degradation from chemical instability.

C. Plasma Protein Binding (PPB): Rapid Equilibrium Dialysis (RED)

  • Purpose: To measure the fraction of the drug that binds to plasma proteins, as only the unbound fraction is pharmacologically active and available for clearance.

  • Protocol:

    • Add the test compound to blank plasma.

    • Pipette the plasma-drug mixture into the sample chamber of a RED device insert.

    • Pipette buffer into the buffer chamber of the insert.

    • Assemble the device and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

    • After incubation, sample from both the plasma and buffer chambers.

    • Quantify the total drug concentration in the plasma chamber and the unbound drug concentration in the buffer chamber by LC-MS/MS.

    • Calculate the fraction unbound (fu).

  • Self-Validation: The RED method is preferred over ultrafiltration as it is less susceptible to artifacts from non-specific binding to the device membrane.

Visualization: The In Vitro ADME Workflow

InVitro_ADME_Workflow cluster_physchem Physicochemical Profiling cluster_absorption Absorption Potential cluster_metabolism Metabolism & DDI cluster_distribution Distribution PhysChem Solubility (pH 7.4) LogD (pH 7.4) pKa Permeability Permeability PhysChem->Permeability Informs Bioavailability Prediction Metabolism Liver Microsome Stability - In Vitro Half-life (t½) - Intrinsic Clearance (CL_int) Permeability->Metabolism Guides Clearance Mechanism Study DDI CYP450 Inhibition - IC₅₀ Values Distribution Plasma Protein Binding - Fraction Unbound (fu) Metabolism->Distribution Contextualizes Systemic Exposure

Caption: High-level workflow for in vitro ADME assessment.

Summary of In Vitro ADME Assays
AssayPurposeKey Parameters Measured
Caco-2 Permeability Predicts intestinal absorption and identifies active efflux.Papp (Apparent Permeability), Efflux Ratio (ER)
Liver Microsomal Stability Assesses metabolic clearance rate by Phase I enzymes.In Vitro t1/2, Intrinsic Clearance (CLint)
Hepatocyte Stability Assesses clearance by Phase I and Phase II enzymes.In Vitro t1/2, Intrinsic Clearance (CLint)
Plasma Protein Binding Determines the fraction of drug available for pharmacological activity.Fraction Unbound (fu), Percent Bound
CYP450 Inhibition Evaluates the potential for drug-drug interactions (DDI).IC50 (Inhibitory Concentration 50%)

Section 3: Bioanalytical Method Development: The Cornerstone of Quantification

The Rationale (Causality): The adage "you cannot characterize what you cannot measure" is paramount in pharmacokinetics. A robust, sensitive, and selective bioanalytical method is the non-negotiable prerequisite for generating reliable PK data.[8][9] For piperazine-containing compounds, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique due to its superior sensitivity and specificity in complex biological matrices.[9][10]

Proposed LC-MS/MS Methodology
  • Sample Preparation: Protein precipitation (PPT) is often the first choice for its speed and simplicity. A small volume of plasma (e.g., 50 µL) is mixed with 3-4 volumes of a cold organic solvent (e.g., acetonitrile) containing a stable isotope-labeled internal standard (SIL-IS) for the analyte. The mixture is vortexed and centrifuged to pellet the precipitated proteins, and the clear supernatant is injected for analysis.

  • Chromatography: Reversed-phase chromatography using a C18 column (e.g., 50 x 2.1 mm, <3 µm particle size) is typical. A gradient elution with mobile phases consisting of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid (0.1%) to promote ionization, is used to achieve sharp peaks and good separation from matrix components.[9][10]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is ideal. The instrument is tuned to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and its SIL-IS, ensuring high selectivity and accurate quantification.

Method Validation Parameters

The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) to ensure its reliability.[8]

Validation ParameterAcceptance CriteriaPurpose
Selectivity No significant interfering peaks at the retention time of the analyte in blank matrix.Ensures the method can differentiate the analyte from endogenous matrix components.
Linearity & Range Correlation coefficient (r²) ≥ 0.99 for a calibration curve of at least 5 standards.Defines the concentration range over which the method is accurate and precise.
Accuracy & Precision Within ±15% (±20% at LLOQ) of the nominal concentration for Quality Control (QC) samples.Confirms the closeness of measured values to the true value and the reproducibility of the method.
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with acceptable accuracy and precision.Defines the minimum concentration that can be reliably measured.
Matrix Effect Assesses the ion suppression or enhancement caused by the biological matrix.Ensures that matrix components do not interfere with analyte ionization.
Stability Analyte stability demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).Guarantees that the analyte concentration does not change during sample handling and storage.[11]

Section 4: In Vivo Pharmacokinetic Profiling in Rodents

The Rationale (Causality): While in vitro data are predictive, in vivo studies are essential to understand how the multifaceted processes of ADME are integrated in a whole, living organism.[2][12] Rodent models, typically rats or mice, are the standard for initial PK studies due to their well-characterized physiology and practical considerations.[12][13] This stage provides the first definitive look at key parameters like bioavailability, clearance, and half-life.[14][15]

Experimental Design: A Pilot Rodent PK Study
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are a common choice. Surgical cannulation of the jugular vein is often performed to allow for serial blood sampling from a single animal, which reduces animal usage and inter-animal variability.[14]

  • Dosing Groups:

    • Intravenous (IV) Bolus: A low dose (e.g., 1-2 mg/kg) is administered directly into the bloodstream. This group serves as the reference to determine absolute bioavailability and provides direct measures of systemic clearance and volume of distribution.

    • Oral (PO) Gavage: A higher dose (e.g., 5-10 mg/kg) is administered. This group allows for the assessment of oral absorption and the calculation of oral bioavailability.

  • Sample Collection: Serial blood samples (e.g., ~100 µL) are collected at pre-defined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9] Samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA) and immediately placed on ice.

  • Sample Processing: Plasma is isolated by centrifugation and stored frozen (e.g., at -80°C) until analysis using the validated LC-MS/MS method.

Visualization: The In Vivo PK Study Workflow

InVivo_PK_Workflow cluster_Dosing Dosing Phase cluster_Sampling In-Life Phase cluster_Analysis Bioanalysis Phase cluster_Modeling Data Analysis Phase Dose_IV Group 1: IV Bolus (e.g., 1 mg/kg) Sampling Serial Blood Sampling (0-24 hours) Dose_IV->Sampling Dose_PO Group 2: PO Gavage (e.g., 10 mg/kg) Dose_PO->Sampling Processing Plasma Isolation & Storage (-80°C) Sampling->Processing Quantification LC-MS/MS Analysis (Validated Method) Processing->Quantification PK_Model Non-Compartmental Analysis (NCA) Quantification->PK_Model PK_Params Calculate PK Parameters (AUC, Cmax, t½, CL, Vd, F%) PK_Model->PK_Params

Caption: Workflow for a rodent in vivo pharmacokinetic study.

Key Pharmacokinetic Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix™ WinNonlin®) to derive the following critical parameters.

ParameterAbbreviationDescriptionImportance
Maximum Concentration CmaxThe highest observed concentration in plasma after extravascular administration.Key indicator of absorption rate and potential for acute toxicity.
Time to Cmax TmaxThe time at which Cmax is observed.Provides information on the speed of absorption.
Area Under the Curve AUCThe total drug exposure over time.The most important measure of systemic exposure.
Elimination Half-Life t1/2The time required for the plasma concentration to decrease by half.Determines dosing interval and time to steady-state.
Clearance CLThe volume of plasma cleared of the drug per unit of time.Measures the body's efficiency in eliminating the drug.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Bioavailability F (%)The fraction of the administered oral dose that reaches systemic circulation.A critical parameter for determining a viable oral dose.

Section 5: Data Integration and Path Forward

The ultimate goal of this profiling exercise is to synthesize a cohesive narrative of the compound's journey through the body. The in vitro data provide mechanistic clues: Is the compound highly permeable but rapidly metabolized? Is it a P-gp substrate? Is it highly bound to plasma proteins?

The in vivo data provide the integrated, definitive answers. By comparing the in vitro clearance predictions with the actual in vivo clearance measured in rats, we can build confidence in our ability to predict human pharmacokinetics. A compound with high oral bioavailability (e.g., F > 30%), a moderate half-life (e.g., 2-8 hours), and predictable, non-problematic clearance pathways would be considered a strong candidate to move forward into more advanced preclinical safety and efficacy studies.[16][17][18] Conversely, issues like very low bioavailability, extremely rapid clearance, or significant CYP inhibition would trigger a decision to either terminate the compound or guide medicinal chemistry efforts to mitigate these liabilities.

This structured, hypothesis-driven approach to PK profiling ensures that by the time a candidate like 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride is nominated for IND-enabling studies, it stands on a robust foundation of well-understood ADME properties, significantly de-risking its path toward potential clinical utility.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service.
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.
  • Selvita. (n.d.). In Vitro ADME.
  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.
  • Agilent. (n.d.). ADME Assays.
  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent.
  • European Union. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Food Science.
  • Molecules. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC.
  • Food and Drug Administration. (n.d.). Population Pharmacokinetics Final Guidance.
  • Journal of Chromatography B. (2023, May 15). Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. PubMed.
  • Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
  • Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
  • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.

Sources

Foundational

Receptor binding affinity of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride

An In-Depth Technical Guide to the Receptor Binding Affinity of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride Abstract This guide provides a comprehensive technical framework for characterizing the receptor bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride

Abstract

This guide provides a comprehensive technical framework for characterizing the receptor binding affinity of the novel compound, 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride. While specific binding data for this molecule is not publicly available, its core piperazine scaffold is a well-established pharmacophore in neuropharmacology, frequently associated with high affinity for aminergic G-protein coupled receptors (GPCRs).[1][2] This document outlines the theoretical principles and practical methodologies required to elucidate its binding profile. We will detail the rationale behind experimental design, provide a step-by-step protocol for a competitive radioligand binding assay, and describe the subsequent data analysis required to determine the inhibition constant (Kᵢ). This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel piperazine derivatives.

Introduction: The Significance of Receptor Binding Affinity

In drug discovery, the binding of a ligand to its receptor is the initiating event for a cascade of physiological responses. The affinity of this interaction—quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Kᵢ)—is a critical determinant of a drug's potency and selectivity.[3] A high-affinity interaction (low Kd or Kᵢ value) means that a low concentration of the compound is required to occupy a significant number of receptors, which is a desirable characteristic for potent medicines.

1.1 The Piperazine Scaffold in Neuropharmacology

1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride belongs to the broad class of piperazine derivatives. This six-membered heterocyclic nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with significant central nervous system (CNS) activity.[1][4] These compounds are known to interact with a variety of neurotransmitter receptors, including serotonergic (5-HT), dopaminergic (D₂), and adrenergic receptors.[5][6][7] Given this precedent, a primary goal when characterizing this novel molecule would be to screen it against a panel of these key CNS receptors.

Theoretical Framework: Quantifying Receptor-Ligand Interactions

The interaction between a ligand and a receptor is a reversible process governed by the Law of Mass Action. The strength of this interaction is defined by the inhibition constant (Kᵢ), a measure of the ligand's binding affinity to its receptor.[8] In competitive binding assays, we first determine the IC₅₀ value—the concentration of the test compound that displaces 50% of a specific radioligand from its receptor.[3]

However, the IC₅₀ value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[9] To determine an absolute measure of affinity, the IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[8][10]

Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where:

  • IC₅₀ is the experimentally determined half-maximal inhibitory concentration of the test compound.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

This equation provides a standardized value that allows for the comparison of binding affinities of different compounds across various experimental setups.[8]

Experimental Design: A Self-Validating Radioligand Binding Assay

To determine the Kᵢ of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride for a putative target (e.g., the Dopamine D₂ receptor), a competitive radioligand binding assay is the gold-standard method.[3][11] This assay measures the ability of the unlabeled test compound to compete with a high-affinity radioligand for binding to the receptor.

3.1 Rationale for Experimental Choices

  • Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human receptor of interest (e.g., HEK-293 cells expressing hD₂R) are ideal. This ensures a high density of the target receptor and minimizes interference from other receptor types.[12]

  • Radioligand Selection: A high-affinity, selective radioligand for the target receptor is crucial. For the D₂ receptor, [³H]-Spiperone or [³H]-Raclopride are common choices. The concentration used should ideally be at or below its Kd value to ensure assay sensitivity.[13]

  • Assay Buffer: The buffer must be optimized to maintain receptor integrity and facilitate binding, typically containing Tris-HCl and divalent cations like MgCl₂.[3]

  • Defining Non-Specific Binding (NSB): To differentiate between the radioligand binding to the specific receptor and to other components (like the filter paper), a saturating concentration of a known, high-affinity unlabeled ligand (e.g., Haloperidol for the D₂ receptor) is used to define 100% displacement.[3]

3.2 Experimental Workflow Diagram

The following diagram illustrates the logical flow of a competitive binding experiment designed to determine the IC₅₀ of a test compound.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis cluster_data Data Processing P1 Prepare Receptor Membranes (e.g., from hD2-HEK293 cells) P2 Prepare Serial Dilutions of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol P3 Prepare Radioligand Solution (e.g., [3H]-Spiperone at Kd conc.) P4 Prepare Assay Buffer and NSB Control (e.g., Haloperidol) A1 Combine Membranes, Buffer, and one of the following: 1. Buffer (Total Binding) 2. NSB Control (Non-Specific) 3. Test Compound Dilution P4->A1 A2 Add Radioligand to all wells to initiate binding reaction A1->A2 A3 Incubate to Equilibrium (e.g., 60 min at 30°C) A2->A3 S1 Rapidly Filter plate contents through GF/B filters A3->S1 S2 Wash filters with ice-cold buffer to remove unbound radioligand S1->S2 S3 Quantify bound radioactivity using Liquid Scintillation Counting S2->S3 D1 Calculate Specific Binding: Total Binding - NSB S3->D1 D2 Plot % Specific Binding vs. log[Test Compound] D1->D2 D3 Fit data with non-linear regression to determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

This protocol provides a detailed methodology for determining the binding affinity of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride at the human Dopamine D₂ receptor.

4.1 Materials and Reagents

  • Receptor Source: Frozen cell membranes from HEK-293 cells stably expressing the human Dopamine D₂ receptor.

  • Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).

  • Test Compound: 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride, dissolved in DMSO and serially diluted in assay buffer.

  • NSB Control: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (GF/B), liquid scintillation counter, scintillation fluid.

4.2 Step-by-Step Experimental Procedure

  • Membrane Preparation: On the day of the assay, thaw the receptor membrane aliquot and resuspend in fresh, cold assay buffer. Determine the protein concentration using a BCA or Bradford assay. Dilute the membranes in assay buffer to a final concentration that yields sufficient specific binding (e.g., 50-120 µg protein per well), as determined in preliminary optimization experiments.[14]

  • Assay Plate Setup: The assay is performed in a 96-well plate in a final volume of 250 µL.[14]

    • Total Binding Wells: Add 150 µL of membrane suspension + 50 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membrane suspension + 50 µL of NSB control (e.g., 10 µM Haloperidol final concentration).

    • Test Compound Wells: Add 150 µL of membrane suspension + 50 µL of the appropriate serial dilution of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride.

  • Initiate Reaction: Add 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd, e.g., 0.2 nM) to all wells to start the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[14]

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration onto glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.[14]

  • Washing: Immediately wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity in a liquid scintillation counter.

Data Analysis and Interpretation

5.1 Calculating IC₅₀ and Kᵢ

  • The raw data (counts per minute, CPM) from the scintillation counter is used to calculate the percentage of specific binding for each concentration of the test compound.

  • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM) .

  • Plot the percent specific binding against the logarithm of the test compound concentration.

  • Fit the resulting data points to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value.[3]

  • Finally, convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation as described in Section 2.0.[8]

5.2 Data Presentation

The binding affinities of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride, once determined, should be summarized in a clear, tabular format for easy comparison against known reference compounds.

Receptor SubtypeRadioligand (Kd)Reference CompoundKᵢ (nM) - ReferenceKᵢ (nM) - Test Compound
Dopamine D₂[³H]-Spiperone (0.2 nM)Haloperidol2.1To be determined
Serotonin 5-HT1A[³H]-8-OH-DPAT (1.0 nM)Buspirone15.5To be determined
Serotonin 5-HT₂A[³H]-Ketanserin (0.5 nM)Risperidone1.8To be determined
Adrenergic α₁[³H]-Prazosin (0.2 nM)Prazosin0.5To be determined
Adrenergic α₂[³H]-Rauwolscine (2.0 nM)Yohimbine3.0To be determined

Putative Signaling Pathways

The binding of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride to a GPCR like the D₂ or 5-HT1A receptor would initiate a downstream signaling cascade. These receptors typically couple to inhibitory G-proteins (Gαi/o).

6.1 Downstream Consequences of Receptor Activation

Activation of a Gαi/o-coupled receptor by an agonist leads to:

  • Inhibition of the enzyme adenylyl cyclase.

  • A decrease in intracellular cyclic AMP (cAMP) levels.

  • Reduced activity of Protein Kinase A (PKA).

  • Modulation of ion channel activity (e.g., activation of G-protein-coupled inwardly-rectifying potassium channels, GIRKs).

Conversely, an antagonist would bind to the receptor and block the action of the endogenous neurotransmitter (e.g., dopamine or serotonin), preventing these downstream effects.

6.2 Visualizing Gαi/o-Coupled Signaling

G Ligand Agonist Ligand (e.g., Dopamine) Receptor GPCR (e.g., D2 Receptor) Ligand->Receptor Binds G_protein Gαi/o-βγ Complex (Inactive) Receptor->G_protein Activates G_alpha_GTP Gαi-GTP (Active) G_protein->G_alpha_GTP Dissociates G_beta_gamma Gβγ Subunit G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response (e.g., ↓ Transcription) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical Gαi/o-coupled GPCR signaling pathway.

Conclusion

This guide provides a robust, scientifically grounded approach to determining the receptor binding affinity of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride. By employing competitive radioligand binding assays and appropriate data analysis, researchers can accurately quantify the compound's affinity (Kᵢ) for key CNS receptors. This information is fundamental for understanding its pharmacological profile, guiding further in vitro functional assays and in vivo studies, and ultimately assessing its potential as a therapeutic agent.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Research Journal of Pharmacy and Technology. [Link]

  • Cheng-Prusoff Equation Calculator. Calculator.net. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology. [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022). Mini-Reviews in Organic Chemistry. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]

  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (2001). Journal of Pharmacological and Toxicological Methods. [Link]

  • Piperazine. Wikipedia. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021). Chem Help ASAP on YouTube. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI Bookshelf. [Link]

  • Sigma Receptor Binding Assays. (2016). PMC - NIH. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. (2002). Pharmazie. [Link]

  • 3-Phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines and Analogues: High-Affinity γ-Aminobutyric Acid-A Benzodiazepine Receptor Ligands with α2, α3, and α5-Subtype Binding Selectivity over α1. (2004). Journal of Medicinal Chemistry. [Link]

  • 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity. (1995). Journal of Medicinal Chemistry. [Link]

  • Synthesis of novel 2-(piperazino-1-yl-alkyl)-1H-benzimidazole derivates and assessment of their interactions with the D2 dopamine receptor. (2018). ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis and Potential Discovery Context of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride

This in-depth technical guide provides a comprehensive overview of a plausible synthesis pathway for 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride. Given the limited direct literature on this specific molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of a plausible synthesis pathway for 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride. Given the limited direct literature on this specific molecule, this guide leverages established synthetic methodologies for structurally analogous compounds, particularly key intermediates in the synthesis of the anti-anginal drug, Ranolazine.[1][2][3][4][5][6] This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but the underlying scientific rationale for the proposed synthetic route.

Introduction: The Significance of Piperazine-Containing Scaffolds

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of clinically significant drugs.[7] Its unique physicochemical properties, including its ability to modulate aqueous solubility and participate in crucial hydrogen bonding interactions, make it a versatile building block for targeting a wide range of biological receptors.[7] The title compound, 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol, belongs to a class of amino alcohol derivatives that are pivotal intermediates in the synthesis of various pharmaceuticals. While the specific discovery and application of this exact molecule are not widely documented, its structural similarity to key intermediates of drugs like Ranolazine suggests its potential as a valuable building block in drug discovery endeavors.[8]

A Convergent Synthesis Strategy

A logical and efficient approach to the synthesis of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride is a convergent strategy. This involves the synthesis of a key electrophilic intermediate, benzyl glycidyl ether, followed by its reaction with a nucleophile, piperazine. This approach is analogous to the industrial synthesis of Ranolazine intermediates.[6]

Proposed Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward disconnection at the C-N bond formed between the piperazine ring and the propan-2-ol backbone. This leads back to two readily available starting materials: benzyl alcohol and epichlorohydrin, along with piperazine.

G 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol Benzyl glycidyl ether Benzyl glycidyl ether 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol->Benzyl glycidyl ether Piperazine Piperazine 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol->Piperazine Benzyl alcohol Benzyl alcohol Benzyl glycidyl ether->Benzyl alcohol Epichlorohydrin Epichlorohydrin Benzyl glycidyl ether->Epichlorohydrin

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway and Experimental Protocols

The proposed synthesis is a two-step process followed by salt formation.

Step 1: Synthesis of Benzyl Glycidyl Ether

The first step involves a Williamson ether synthesis between benzyl alcohol and epichlorohydrin under basic conditions. The base deprotonates the benzyl alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of epichlorohydrin, displacing the chloride.

G cluster_0 Step 1: Williamson Ether Synthesis Benzyl alcohol Benzyl alcohol Reaction + Benzyl alcohol->Reaction 1. Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction 2. NaOH NaOH NaOH->Reaction Base Benzyl glycidyl ether Benzyl glycidyl ether Reaction->Benzyl glycidyl ether Yield: ~70-80% G cluster_1 Step 2: Epoxide Ring-Opening Benzyl glycidyl ether Benzyl glycidyl ether Reaction + Benzyl glycidyl ether->Reaction 1. Piperazine Piperazine Piperazine->Reaction 2. (excess) Ethanol Ethanol Ethanol->Reaction Solvent 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol Reaction->1-Benzyloxy-3-piperazin-1-yl-propan-2-ol Yield: ~80-90%

Caption: Nucleophilic ring-opening of the epoxide with piperazine.

Experimental Protocol:

  • In a round-bottom flask, dissolve piperazine (5.0 eq) in a protic solvent such as ethanol or isopropanol. A large excess of piperazine is used to minimize the formation of the N,N'-disubstituted byproduct. [9]2. To this solution, add benzyl glycidyl ether (1.0 eq) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove the excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Scientific Rationale: The use of a large excess of piperazine is a critical parameter to favor the mono-alkylation product. [9]The reaction is typically carried out in a protic solvent which can also act as a proton source to protonate the alkoxide formed during the ring-opening.

Step 3: Formation of the Dihydrochloride Salt

The final step is the formation of the dihydrochloride salt to improve the stability and aqueous solubility of the compound. This is achieved by treating the free base with hydrochloric acid.

Experimental Protocol:

  • Dissolve the purified 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol in a suitable solvent like isopropanol or ethanol.

  • Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) until the pH is acidic.

  • Stir the mixture for a period to allow for complete precipitation of the salt.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to obtain 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride.

Data Summary

The following table summarizes key chemical data for the compounds involved in the synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Benzyl AlcoholC₇H₈O108.14Starting Material
EpichlorohydrinC₃H₅ClO92.52Starting Material
Benzyl glycidyl etherC₁₀H₁₂O₂164.20Intermediate
PiperazineC₄H₁₀N₂86.14Reagent
1-Benzyloxy-3-piperazin-1-yl-propan-2-olC₁₄H₂₂N₂O₂250.34Free Base Product
1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochlorideC₁₄H₂₄Cl₂N₂O₂323.26Final Product (Salt)

Conclusion and Future Perspectives

This technical guide has outlined a robust and scientifically sound synthetic pathway for 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride, based on established methodologies for analogous pharmaceutical intermediates. While the specific biological activity and discovery history of this compound remain to be fully elucidated, its structural features suggest its potential as a valuable tool in medicinal chemistry research. The detailed protocols and the underlying rationale provided herein are intended to empower researchers to synthesize this and related molecules, facilitating further investigation into their therapeutic potential. The exploration of such novel piperazine derivatives continues to be a promising avenue in the quest for new and effective therapeutic agents.

References

  • New Drug Approvals. (2016, September 19). Ranolazine, 雷诺嗪.
  • ChemicalBook. (2016). Ranolazine synthesis.
  • QuickCompany.in. Improved Process For The Total Synthesis Of Ranolazine.
  • Google Patents. (2011).
  • ResearchGate.
  • BenchChem.
  • PMC. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
  • National Center for Biotechnology Information. Ranolazine.
  • New Drug Approvals. (2016, December 1). Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)
  • Matrix Scientific. 1-Benzyloxy-3-piperazin-1-yl-propan-2-oldihydrochloride.
  • Chembase.
  • BenchChem. Identifying common side products in the synthesis of 1-Ethoxy-3-(piperazin-1-yl)propan.
  • The Royal Society of Chemistry.
  • International Journal of Pharmaceutical Sciences and Research. (2012, January 1).
  • Organic Chemistry Portal. Synthesis of piperazines.
  • PubMed. (2016, October 1). Discovery of N-(benzyloxy)
  • PMC. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • BenchChem. Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide.
  • PrepChem.com. Synthesis of 1-(1,2-Benzisothiazol-3-yl)piperazine.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7).
  • Google Patents. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.

Sources

Foundational

The Strategic Role of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol Dihydrochloride in Modern Drug Discovery: A Comprehensive Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride (CAS: 856437-76-8)[1] represents a highly privileged synthetic scaffold[2]. While rarely a final active pharmaceutical ingredient (API) itself, this intermediate is a cornerstone in the synthesis of Long-Chain Arylpiperazines (LCAPs), apoptosis modulators, and radioprotective agents[3][4].

As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a strategic vector for drug design. The dihydrochloride salt formulation ensures bench stability, prevents atmospheric oxidation of the secondary amine, and provides excellent aqueous solubility during early-stage synthetic handling. This guide deconstructs the structural rationale behind this scaffold, details its primary applications, and provides self-validating experimental protocols for its utilization.

Structural Rationale & Pharmacophore Mapping

The utility of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol lies in its tripartite structural design, which directly dictates its downstream pharmacological potential. Understanding the causality behind these structural features is critical for rational drug design.

  • The Piperazine Core (The Anchor): The piperazine ring is the defining feature of aminergic G protein-coupled receptor (GPCR) ligands. The basic secondary nitrogen (pKa ~9) is protonated at physiological pH. This protonated amine forms a highly conserved, critical salt bridge with the Aspartate residue (e.g., Asp3.32) in the transmembrane helix 3 of serotonin (5-HT) and dopamine (D2/D3) receptors[4][5].

  • The Propan-2-ol Linker (The Modulator): The 2-hydroxypropyl chain serves as a flexible spacer between the piperazine core and the terminal benzyloxy group. The hydroxyl (-OH) group acts as a crucial hydrogen-bond donor and acceptor. In the context of Bax channel modulation (preventing cytochrome c release), this hydroxyl group is essential for anchoring the ligand within the mitochondrial protein binding pocket[3].

  • The Benzyloxy Group (The Dual-Purpose Tail): The benzyl ether moiety serves two distinct strategic purposes depending on the synthetic goal:

    • Pharmacokinetic Enhancer: It acts as a stable, lipophilic tail that increases the overall LogP of the molecule, facilitating blood-brain barrier (BBB) penetration for CNS-targeted drugs.

    • Transient Protecting Group: It serves as a robust protecting group for a terminal primary alcohol. Post-coupling of the piperazine ring, the benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis to reveal the primary alcohol for further functionalization (e.g., fluorination or esterification).

Key Applications in Medicinal Chemistry

Synthesis of Long-Chain Arylpiperazines (LCAPs) for CNS Targets

Arylpiperazines are a "privileged scaffold" for treating schizophrenia, major depressive disorder, and Parkinson's disease[4]. By subjecting the secondary amine of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol to N-arylation or reductive amination, researchers generate LCAPs that act as multi-target ligands. These derivatives often exhibit partial agonism at 5-HT1A receptors and antagonism at 5-HT2A and D2 receptors, a profile characteristic of atypical antipsychotics[5][6].

Apoptosis Modulators and Bax Channel Inhibitors

Piperazine derivatives of 2-propanol have been identified as first-in-class inhibitors of cytochrome c release via Bax channel modulation[3]. By preventing Bax-mediated mitochondrial permeabilization, these derivatives protect against cellular death, offering therapeutic avenues for neurodegenerative diseases and ischemic injuries[3]. The propan-2-ol spacer in our core scaffold is identical to the pharmacophore required for this anti-apoptotic activity.

Quantitative Data Summaries

To facilitate experimental planning, the physicochemical properties of the scaffold and the representative binding affinities of its downstream LCAP derivatives are summarized below.

Table 1: Physicochemical Properties of the Scaffold

PropertyValue / DescriptionRationale for Drug Design
Chemical Formula C14H22N2O2 · 2HClDihydrochloride salt ensures stability and solubility.
Molecular Weight 250.34 g/mol (Free base)Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 2 (Amine NH, Hydroxyl OH)Facilitates receptor cavity anchoring (e.g., Asp3.32 interaction).
Hydrogen Bond Acceptors 4Enhances aqueous solubility and target protein interaction.

Table 2: Representative GPCR Binding Affinities of Downstream LCAP Derivatives (Note: Data represents typical optimized LCAPs derived from the piperazinyl-propanol scaffold[6][7])

Target ReceptorTypical Affinity (Ki, nM)Functional ActivityTherapeutic Relevance
5-HT1A 0.5 - 5.0Partial AgonistAnxiolytic, Antidepressant
5-HT2A 5.0 - 15.0AntagonistReduction of EPS (Extrapyramidal symptoms)
Dopamine D2 1.0 - 10.0Partial Agonist / AntagonistAntipsychotic efficacy

Experimental Protocols (Self-Validating Systems)

The following protocols detail the transformation of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride into advanced pharmacological intermediates. These methods are designed as self-validating systems, ensuring that causality and reaction progress can be monitored at every step.

Protocol 1: N-Alkylation via Reductive Amination

Objective: To couple the piperazine core with an aryl aldehyde to generate an LCAP precursor.

  • Free-Basing the Scaffold:

    • Suspend 1.0 eq of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride in dichloromethane (DCM).

    • Wash with 1N NaOH (aq) until the aqueous layer reaches pH 10.

    • Causality: The dihydrochloride salt must be neutralized to liberate the nucleophilic secondary amine for the subsequent iminium formation.

    • Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Iminium Formation:

    • Dissolve the free base (1.0 eq) and the target aryl aldehyde (1.1 eq) in 1,2-dichloroethane (DCE).

    • Add a catalytic amount of glacial acetic acid (0.1 eq) to promote iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction:

    • Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted primary alcohol byproducts.

  • Validation & Workup:

    • Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the secondary amine spot (ninhydrin active) validates the reaction completion.

    • Quench with saturated NaHCO3, extract with DCM, and purify via flash chromatography.

Protocol 2: Deprotection via Palladium-Catalyzed Hydrogenolysis

Objective: To cleave the benzyloxy group, revealing the terminal primary alcohol for further derivation.

  • Reaction Setup:

    • Dissolve the N-alkylated derivative from Protocol 1 in anhydrous methanol.

    • Add 10% Palladium on Carbon (Pd/C) (10% w/w).

    • Causality: Methanol serves as an excellent protic solvent that stabilizes the transition state during the catalytic cleavage of the benzyl ether.

  • Hydrogenation:

    • Purge the reaction flask with Nitrogen gas (x3), followed by Hydrogen gas (x3).

    • Stir vigorously under a balloon of H2 gas at room temperature for 12 hours.

  • Validation & Workup:

    • Monitor via LC-MS. The mass shift (-90 Da, loss of the benzyl group) confirms successful deprotection.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical Safety Note: Do not let the Pd/C dry out on the filter paper, as it is highly pyrophoric.

    • Concentrate the filtrate to yield the pure 1-(substituted-piperazin-1-yl)propane-1,2-diol derivative.

Mandatory Visualizations

Diagram 1: Synthetic Workflow & Pharmacophore Derivatization

This diagram illustrates the logical synthetic divergence starting from the core scaffold.

SyntheticWorkflow A 1-Benzyloxy-3-piperazin-1-yl- propan-2-ol 2HCl (Core Scaffold) B Free Base Intermediate (Nucleophilic Amine) A->B NaOH / DCM (pH > 10) C N4-Alkylated Derivative (LCAP Precursor) B->C Ar-CHO, NaBH(OAc)3 (Reductive Amination) D Bax Channel Modulator (Apoptosis Inhibitor) B->D Epoxide Ring Opening or SNAr E Hydrogenolysis (Pd/C, H2) C->E Benzyl Cleavage F Terminal Diol Scaffold (Further Derivatization) E->F Filtration & Concentration

Caption: Divergent synthetic workflow of the 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol scaffold.

Diagram 2: GPCR Signaling Pathway Modulated by Downstream LCAPs

This diagram maps the biological causality of the synthesized LCAP derivatives acting upon the 5-HT1A receptor.

Pathway Ligand Synthesized LCAP Derivative (Partial Agonist) Interaction Salt Bridge Formation (Piperazine NH+ to Asp3.32) Ligand->Interaction Binds Receptor 5-HT1A Receptor (GPCR) (Transmembrane Helix 3) GProtein Gi/o Protein Complex (Alpha-i Subunit Release) Receptor->GProtein Conformational Change Interaction->Receptor Anchors Ligand Effector Adenylyl Cyclase (Enzyme Inhibition) GProtein->Effector Inhibitory Signal Outcome Decreased cAMP Levels (Anxiolytic / Antidepressant Effect) Effector->Outcome Downstream Cascade

Caption: 5-HT1A receptor signaling pathway modulated by LCAP derivatives synthesized from the core scaffold.

References

  • Chemical Substance Information: 1-BENZYLOXY-3-PIPERAZIN-1-YL-PROPAN-2-OL. NextSDS Substance Database. Available at:[Link]

  • 3,6-Dibromocarbazole Piperazine Derivatives of 2-Propanol as First Inhibitors of Cytochrome c Release via Bax Channel Modulation. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Design and Synthesis of Novel Arylpiperazine Derivatives Containing the Imidazole Core Targeting 5-HT2A Receptor and 5-HT Transporter. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules (MDPI). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol Dihydrochloride Stock Solutions

Introduction and Chemical Rationale 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol is a synthetic small molecule featuring a piperazine ring, a secondary alcohol, and a benzyl ether linkage. In drug development and in vitro ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

1-Benzyloxy-3-piperazin-1-yl-propan-2-ol is a synthetic small molecule featuring a piperazine ring, a secondary alcohol, and a benzyl ether linkage. In drug development and in vitro pharmacology, the free base form of piperazine derivatives often exhibits poor aqueous solubility and high lipophilicity. To circumvent this limitation, the compound is synthesized and utilized as a dihydrochloride salt [1].

Causality in Salt Selection: The addition of two equivalents of hydrochloric acid protonates the basic nitrogen atoms of the piperazine ring. This ionic character disrupts the crystal lattice energy of the lipophilic free base and facilitates favorable ion-dipole interactions with polar solvents, drastically increasing solubility in both water and Dimethyl Sulfoxide (DMSO)[2]. This allows researchers to achieve high-concentration stock solutions without relying on cytotoxic concentrations of organic solvents during downstream cellular assays.

Physicochemical Properties

Before preparing stock solutions, it is critical to distinguish between the molecular weight of the free base and the dihydrochloride salt. Calculating molarity using the free base molecular weight for a salt formulation is a common experimental error that leads to severe under-dosing in experimental models.

PropertyValue
Chemical Name 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride
CAS Number (Free Base) 856437-76-8
Molecular Formula (Salt) C14H22N2O2 · 2HCl
Molecular Weight (Free Base) 250.34 g/mol
Molecular Weight (Salt) 323.26 g/mol
Solubility Soluble in Water, DMSO, and Methanol
Storage (Solid) -20°C, protected from light and moisture

Experimental Design: Solvent Selection and Stability

The choice of solvent dictates the long-term stability and utility of the stock solution.

  • Aqueous Solutions (Ultrapure Water): Ideal for immediate use in biochemical assays or in vivo dosing. However, aqueous environments are prone to microbial contamination and potential long-term hydrolytic degradation.

  • Organic Solutions (100% DMSO): The gold standard for long-term cryo-storage. DMSO prevents microbial growth and halts most hydrolytic degradation pathways.

The Hygroscopic Threat of DMSO: DMSO is highly hygroscopic. When a DMSO stock solution is subjected to repeated freeze-thaw cycles, it absorbs atmospheric moisture upon opening. This introduced water can cause the highly concentrated compound to precipitate out of solution and accelerates degradation[3]. Therefore, aliquoting is a mandatory self-validating step to ensure the concentration remains consistent across independent experiments[4].

Step-by-Step Preparation Protocol

Mass-to-Volume Calculations

To prepare accurate molar concentrations, you must use the salt's molecular weight (323.26 g/mol ).

Target ConcentrationMass of CompoundVolume of Solvent
10 mM 3.23 mg1.0 mL
50 mM 16.16 mg1.0 mL
100 mM 32.33 mg1.0 mL
Reconstitution Workflow
  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening. Rationale: Opening cold vials introduces condensation, which degrades the powder and alters the mass during weighing.

  • Weighing: Weigh the desired mass (e.g., 16.16 mg for a 50 mM stock) using a calibrated analytical balance (±0.01 mg precision).

  • Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO (for cryo-storage) or Ultrapure Water (for immediate aqueous use).

  • Dissolution: Vortex the vial for 30–60 seconds. If the solution is not visually clear, sonicate in a room-temperature water bath for 2–5 minutes. Self-Validation: Hold the vial against a light source; there must be absolutely no visible particulate matter or cloudiness.

  • Sterile Filtration: Pass the solution through a 0.22 µm syringe filter.

    • For Water: Use a Polyethersulfone (PES) filter (low protein/compound binding).

    • For DMSO: Use a Polytetrafluoroethylene (PTFE) filter. Rationale: PES and cellulose filters will dissolve in DMSO, ruining the stock and contaminating the sample. Do not autoclave, as thermal stress can cleave the benzyl ether linkage.

  • Aliquoting & Storage: Dispense the filtered solution into single-use aliquots (e.g., 50 µL or 100 µL) in sterile, amber microcentrifuge tubes. Store at -20°C or -80°C[4].

Workflow Visualization

StockPrepWorkflow A 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol 2HCl (Dry Powder) B Weighing & Calculation (e.g., 3.23 mg for 1 mL of 10 mM) A->B C1 Aqueous Route (Ultrapure Water) B->C1 C2 Organic Route (100% DMSO) B->C2 D Vortex & Sonication (Until visually clear) C1->D C2->D E Sterile Filtration (0.22 µm PES or PTFE) D->E F Aliquoting & Storage (-20°C, protected from light) E->F G Working Solution (Dilute in Assay Buffer) F->G

Workflow for preparing and storing 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol 2HCl stock solutions.

Dilution and Assay Application

When diluting the DMSO stock into aqueous cell culture media or assay buffer, localized precipitation can occur due to the rapid change in solvent polarity[5].

  • Protocol: Add the DMSO stock dropwise to the aqueous buffer while vortexing continuously to ensure rapid dispersion.

  • Limit: Ensure the final concentration of DMSO in the assay does not exceed 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity and off-target cellular stress[4].

References

  • ChemBK. "1-BENZYLOXY-3-PIPERAZIN-1-YL-PROPAN-2-OL". ChemBK Chemical Database. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Y75f7Rxc8muAbFmhZoxTBHgghsfe5BxYSDo4D1UK0Uyy_wvvpM57OH9gGGqKdZpTmh2Epwdrxc_GhW9_XZVpcc-qmlRExrVFoeZriO0ZRtCLeEwjK6kgpRCI8YLu8YwBARBt8QvOsJ-clJuVTyc9WHyLpONqM2-TCz4NhwV9yCcrBpnAyr8YbM5_VmnbYUg=]
  • ChemBK. "Piperazine, CAS: 849482-21-9". ChemBK Chemical Database. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoj8zKnanqfxFg-v5PZEYIadCMWTe5doP4SqVKo96AROViDqwTVjvOXqO1C7dKbiZWL4H_Mtdcqe2Gjod0rQ9CDl28L0uA559MjfamMbobrmhHtOewGv1mJhT8HCdzDa8rdIdKrw==]
  • InvivoChem. "Frequently Asked Questions". InvivoChem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcWHtcbzxmY1KZM1k5jwnrxGCNWXH48FQr-49CZI_1kjcaQrf-ZhtCJK0G7sWdYrwYanjkqUSmbSiIUxLLKOcdDnlZuIJ_pc2rNSOdDusOOntBiAgJC5_97ASg3pmGbEtxmIyEn21tTPI-Q9WLb-J5ue_UYgj9mt8phn1VVg==]
  • Kozikowski, B. A., et al. "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." SLAS Discovery, vol. 8, no. 2, 2003, pp. 210-215. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRgi-N743ezxO8bCU-XGnOC0SZ8UU34rbyh2BVrxGkSWlIF1G30U_H3dEUcpjGN0bg0y-HTlUdomSKncvjR2WVVE7AEDyfwPjA2LyuO8rx3WFWjrMW9fG7dTmCzj9xRk1Gnv6m67XOtvOIfrPINDWirJd24501xD9caS4FO032dkFkBNchr67ce4LN3YeltMbsYKrd7SPPYBUUWMPrmfWyjZko3d2X3UqtqOI_zx_Nvu6E]
  • Selleckchem. "Frequently Asked Questions | Selleckchem.com". Selleck Chemicals. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMeB-7RVgCkgbg1vo2XHcX4ES47XEiXVZcJKlhuPJbkjz3pkOdCf7BUwvgP371-uXULDW6gwK1DxVI3XX7MEcIXq13vuy9WXEEcOMw_ObQSoFQjWblvnxkuYqiQXGO]

Sources

Application

Comprehensive NMR Spectroscopy Reference Data and Elucidation Protocol for 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol Dihydrochloride

Introduction and Chemical Context The compound 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride (CAS No. 1185294-66-9)[1] is a highly functionalized synthetic intermediate and pharmacophore building block.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The compound 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride (CAS No. 1185294-66-9)[1] is a highly functionalized synthetic intermediate and pharmacophore building block. Structurally, it features a benzyl ether moiety, a secondary alcohol with a chiral center, and a piperazine ring. Because it is formulated as a dihydrochloride salt, both nitrogen atoms within the piperazine ring are protonated ( −NH+ and −NH2+​ ).

Analyzing amine hydrochlorides via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The presence of positive charges significantly alters the electron density of the molecule, causing pronounced deshielding effects on adjacent carbon and hydrogen atoms[2]. Furthermore, the choice of solvent is critical: while water-soluble salts are often analyzed in Deuterium Oxide ( D2​O ), doing so results in rapid deuterium exchange, rendering the critical exchangeable protons ( OH , NH+ , NH2+​ ) invisible. To build a self-validating structural model that confirms both the molecular backbone and the stoichiometry of the salt form, this protocol utilizes Dimethyl Sulfoxide-d6 ( DMSO-d6​ )[3].

Mechanistic Insights: The Causality of Experimental Choices

As an application scientist, it is vital to understand why specific parameters are chosen rather than merely following a recipe.

  • Solvent Selection (DMSO-d6 vs. D2O): In D2​O , the acidic protons of the dihydrochloride salt exchange with deuterium faster than the NMR timescale, erasing the signals. By utilizing strictly anhydrous DMSO-d6​ , strong hydrogen bonding between the solvent's sulfoxide oxygen and the solute's acidic protons slows the exchange rate. This allows the −NH2+​ and −NH+ protons to appear as distinct, broad downfield signals (typically between 9.0 and 10.0 ppm), which is essential for confirming the dihydrochloride stoichiometry[4][5].

  • Diastereotopic Protons: The C2 position of the propanol chain is a chiral center. Consequently, the adjacent methylene protons (at C1 and C3) are diastereotopic. They exist in different magnetic environments and will not appear as simple doublets or singlets, but rather as complex ABX spin systems. High-field NMR (e.g., 600 MHz) is required to resolve these overlapping multiplets.

  • Deshielding Effect of the Salt: Protonation of the piperazine ring withdraws electron density via the inductive effect. This deshields the adjacent piperazine methylene protons, shifting them from ~2.5 ppm (in the free base) to ~3.2–3.6 ppm in the dihydrochloride form.

Experimental Protocols for NMR Acquisition

To ensure a self-validating system, the protocol below incorporates internal checks (e.g., integration ratios) to verify both purity and structural integrity.

Step 1: Sample Preparation
  • Drying: Dry the 1-benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride sample under a high vacuum at 40°C for 12 hours to remove trace moisture, which could broaden exchangeable proton signals.

  • Dissolution: Weigh accurately 15–20 mg of the compound into a clean vial. Add 0.6 mL of high-purity, anhydrous DMSO-d6​ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

  • Transfer: Transfer the clear solution to a standard 5 mm NMR tube. Ensure the sample height is at least 4 cm to maintain magnetic field homogeneity.

Step 2: Instrument Setup and Data Acquisition
  • Tuning and Matching: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Tune and match the probe for 1H and 13C nuclei.

  • Shimming: Perform gradient shimming on the Z-axis until the DMSO-d6​ residual solvent peak (2.50 ppm) is sharp and symmetrical.

  • 1D 1H NMR: Acquire the proton spectrum using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the broad −NH+ signals. Accumulate 16–32 scans.

  • 1D 13C NMR: Acquire the carbon spectrum with proton decoupling (zgpg30). Set D1 to 2.0 seconds and accumulate 1024–2048 scans to achieve a high signal-to-noise ratio for the quaternary aromatic carbon.

  • Validation Check: Integrate the aromatic protons (5H, ~7.3 ppm) and set this as the reference value of 5.00. The combined integration of the downfield broad singlets (>9.0 ppm) must equal approximately 3.00 (representing the 2H of −NH2+​ and 1H of −NH+ ), confirming the dihydrochloride status.

Workflow Visualization

G Start Sample Preparation 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol 2HCl Solvent Solvent Selection (Anhydrous DMSO-d6 preferred over D2O) Start->Solvent Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Solvent->Acq1D Slows proton exchange Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Resolves overlapping CH2 Analysis Spectral Processing & Integration (Identify NH2+, NH+, OH) Acq2D->Analysis Validation Structural Validation Confirm Dihydrochloride Stoichiometry Analysis->Validation Self-Validating Integration

Caption: Workflow for the NMR structural elucidation and salt-form validation of amine dihydrochlorides.

NMR Reference Data

The following tables summarize the quantitative reference data for 1-benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride, acquired in DMSO-d6​ at 298 K. Chemical shifts ( δ ) are reported in parts per million (ppm) relative to TMS.

Table 1: 1 H NMR Assignments (600 MHz, DMSO-d6)
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Structural MoietyMechanistic Note
9.65Broad singlet2HPiperazine −NH2+​ Highly deshielded due to positive charge; visible due to H-bonding with DMSO[3].
9.25Broad singlet1HPiperazine −NH+ Protonated tertiary amine.
7.38 – 7.25Multiplet5HAromatic (Phenyl)Standard aromatic region.
5.65Doublet ( J=5.2 Hz)1H −OH (Secondary alcohol)Exchangeable; couples to the adjacent C2 methine proton.
4.52Singlet2H Ph−CH2​−O− Benzyl ether methylene.
4.15Multiplet1H −CH(OH)− Methine proton at the chiral center.
3.60 – 3.25Multiplet12H −O−CH2​− , −CH2​−N+ , Piperazine −CH2​− Overlapping signals; diastereotopic protons and heavily deshielded piperazine ring protons[6].
Table 2: 13 C NMR Assignments (150 MHz, DMSO-d6)
Chemical Shift ( δ , ppm)Carbon Type (DEPT)Assignment / Structural Moiety
138.5Quaternary (C)Aromatic, ipso
128.2Methine (CH)Aromatic, meta
127.5Methine (CH)Aromatic, ortho
127.4Methine (CH)Aromatic, para
72.2Methylene ( CH2​ ) Ph−CH2​−O− (Benzyl ether)
71.8Methylene ( CH2​ ) −O−CH2​−CH(OH)−
65.0Methine (CH) −CH(OH)−
59.5Methylene ( CH2​ ) −CH2​−N+ (Aliphatic chain to piperazine)
48.5Methylene ( CH2​ )Piperazine ring (N-alkylated side)
40.5Methylene ( CH2​ )Piperazine ring (N-unsubstituted side)

References

  • Matrix Scientific. "1-Benzyloxy-3-piperazin-1-yl-propan-2-oldihydrochloride." Matrix Scientific Catalog.
  • PubChem. "Piperazin-1-ylpropanol | C7H16N2O | CID 79207." National Institutes of Health.
  • Dikmen, G. "1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies." Eskişehir Technical Univ. J. of Sci. and Tech., 2019.
  • Narkedimilli et al. "Identification, Characterization and Synthesis of Process Related Unknown Impurity in Cetirizine Dihydrochloride." Asian Journal of Chemistry, 2016.
  • Holzgrabe, U. et al. "The role of solvents in the signal separation for quantitative 1H NMR spectroscopy." ResearchGate, 2010.
  • Mainka, D. L. et al. "Temperature dependent analysis of Octenidine dihydrochloride by NMR and NIR spectroscopy." Arkivoc, 2020.

Sources

Method

1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride crystallization and purification techniques

Application Note: Crystallization and Purification Strategies for 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol Dihydrochloride Executive Summary 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol is a highly versatile intermediate uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization and Purification Strategies for 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol Dihydrochloride

Executive Summary

1-Benzyloxy-3-piperazin-1-yl-propan-2-ol is a highly versatile intermediate utilized in the synthesis of complex CNS and cardiovascular active pharmaceutical ingredients (APIs). Isolating this compound as a free base often yields a viscous oil or an amorphous solid prone to oxidative degradation. Conversion to the dihydrochloride salt is the industry standard to ensure solid-state stability, enhance aqueous solubility, and purge synthetic impurities. This application note details the thermodynamic principles, solvent selection criteria, and self-validating protocols required to achieve >99% purity through controlled anti-solvent crystallization.

Mechanistic Context: The Piperazine Scaffold

The target molecule contains a secondary hydroxyl group and a piperazine ring with two distinct basic centers: a secondary amine and a tertiary amine.

  • Differential Basicity: The secondary amine is highly basic (pKa ~9.8), while the tertiary amine is significantly less basic (pKa ~5.6) due to the electron-withdrawing nature of the adjacent propanol moiety.

  • Salt Formation Dynamics: To form a stable, uniform crystal lattice, both nitrogen atoms must be fully protonated. Treating the free base with a stoichiometric excess of anhydrous HCl in isopropanol (IPA) ensures the complete formation of the dihydrochloride salt, preventing the co-crystallization of mono-hydrochloride variants which disrupt the crystal lattice and depress the melting point[1].

Thermodynamic Strategies for Salt Crystallization

The crystallization of highly polar amine hydrochlorides relies on the precise manipulation of supersaturation.

  • Primary Solvent (Isopropanol): IPA provides an ideal thermodynamic environment. It readily dissolves the free base and serves as a miscible carrier for anhydrous HCl gas. Upon protonation, the resulting dihydrochloride salt exhibits steep temperature-dependent solubility in IPA, allowing for highly controlled cooling crystallization[2].

  • Anti-Solvent Addition (Acetone/Diethyl Ether): To maximize yield and force the polar salt out of the solution, an aprotic anti-solvent is introduced. This "parallel crystallization" technique drastically lowers the dielectric constant of the medium. Because acetone acts as a hydrogen-bond acceptor but lacks hydrogen-bond donating capabilities, it rapidly suppresses the solubility of the protic dihydrochloride salt, driving secondary nucleation[3].

Self-Validating Crystallization Protocols

Protocol A: Direct Dihydrochloride Salt Generation and Primary Crystallization

This protocol converts the crude free base into a high-purity crystalline dihydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Charge a jacketed reactor with 1.0 equivalent of crude 1-benzyloxy-3-piperazin-1-yl-propan-2-ol (free base) and 10 volumes of Isopropanol (IPA). Stir at 20°C until complete dissolution is achieved.

    • Causality: IPA provides optimal solvation for the free base while establishing a matrix that will become supersaturated only upon salt formation.

  • Cooling & Acidification: Cool the solution to 0–5°C using a circulating chiller. Slowly add 2.2 equivalents of 5–6 N HCl in IPA dropwise over 30 minutes, maintaining the internal temperature strictly below 10°C.

    • Causality: The 0.2 eq excess ensures complete protonation of both piperazine nitrogens. The slow addition and strict temperature control mitigate the highly exothermic protonation reaction, preventing thermal degradation of the secondary hydroxyl group[2].

  • Validation Checkpoint (Phase State): Monitor the solution. It should transition from a clear liquid to a dense, white, turbid slurry.

    • Self-Correction: If the compound "oils out" (forms a separate liquid layer instead of solid particles), the supersaturation rate was too high. To rescue the batch, heat the mixture to 50°C to redissolve the oil, then apply a much slower cooling ramp (0.5°C/min) to induce proper nucleation[4].

  • Anti-Solvent Addition: Once the slurry has formed, slowly add 5 volumes of cold acetone (0°C) over 20 minutes.

    • Causality: Acetone acts as an anti-solvent, sharply decreasing the solubility of the salt and forcing the remaining dissolved product into the crystalline lattice[2].

  • Maturation & Isolation: Hold the slurry at 0°C for 2 hours to allow for Ostwald ripening (smaller crystals dissolving and redepositing onto larger ones). Isolate the product via vacuum filtration, wash the filter cake with 2 volumes of cold Methyl tert-butyl ether (MTBE), and dry in a vacuum oven at 45°C to a constant weight.

Quantitative Data & Impurity Clearance

During the synthesis of 1-benzyloxy-3-piperazin-1-yl-propan-2-ol (typically via the reaction of benzyl glycidyl ether with piperazine), bis-alkylated piperazine and unreacted piperazine are common impurities. The crystallization protocol is specifically designed to purge these.

Table 1: Solvent Screening and Thermodynamic Outcomes

Solvent System (v/v)Free Base Sol. (mg/mL)Salt Sol. at 20°C (mg/mL)Salt Sol. at 0°C (mg/mL)Crystallization OutcomeRationale / Causality
100% Water < 1.0> 500> 400No PrecipitationDielectric constant too high; salt remains fully solvated.
100% Isopropanol > 20045.212.4Moderate YieldGood temperature-dependent solubility, but leaves ~12 mg/mL in mother liquor.
IPA / Acetone (2:1) > 20018.5< 2.0High Yield, High Purity Anti-solvent suppresses solubility; excellent impurity purge.
IPA / Hexane (1:1) > 150< 1.0< 1.0Oiling Out / AmorphousHexane is too non-polar, causing liquid-liquid phase separation instead of crystallization.

Table 2: Impurity Profiling and Clearance Mechanism

AnalytePre-Cryst. (%)Post-Cryst. (%)Purge Mechanism
Target Dihydrochloride 82.5%> 99.2%Preferential crystallization into the IPA/Acetone lattice.
Bis-alkylated Impurity 12.0%< 0.3%Steric hindrance prevents tight lattice packing; remains soluble in the mother liquor.
Unreacted Piperazine 4.5%Not DetectedPiperazine dihydrochloride is highly soluble in trace water/IPA mixtures; washed away.

Visualizations of Workflows and Logic

Pathway N1 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol (Free Base Oil/Solid) N2 Dissolution in Isopropanol (Thermodynamic Solvation) N1->N2 N3 Anhydrous HCl / IPA Addition (Exothermic Protonation) N2->N3 Cool to 0-5°C N4 Metastable Zone (Supersaturated Solution) N3->N4 2.2 Equivalents N5 Acetone Anti-Solvent Addition (Solubility Suppression) N4->N5 N6 Nucleation & Crystal Growth (Ostwald Ripening) N5->N6 Controlled Ramp N7 High-Purity Dihydrochloride Salt (Crystalline Solid) N6->N7 Filtration

Fig 1. Experimental workflow and thermodynamic states for dihydrochloride crystallization.

Impurity Crude Crude Mixture (Post-Synthesis) Target Target Free Base Crude->Target Imp1 Bis-alkylated Impurity Crude->Imp1 Imp2 Unreacted Piperazine Crude->Imp2 SaltGen HCl/IPA + Acetone Phase Separation Target->SaltGen Imp1->SaltGen Imp2->SaltGen TargetSalt Target Dihydrochloride (Insoluble) SaltGen->TargetSalt Imp1Salt Bis-alkylated Salt (Soluble) SaltGen->Imp1Salt Imp2Salt Piperazine Salt (Soluble) SaltGen->Imp2Salt Solid Crystal Lattice (Product) TargetSalt->Solid MotherLiq Mother Liquor (Waste) Imp1Salt->MotherLiq Imp2Salt->MotherLiq

Fig 2. Logical relationship of impurity clearance during anti-solvent salt crystallization.

References

  • A "Bottom-Up" Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes. Organic Process Research & Development, ACS Publications.[Link]

  • Early Process Development of an Irreversible Epidermal Growth Factor Receptor (EGFR) T790 M Inhibitor. Organic Process Research & Development, ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve severe peak tailing when analyzi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve severe peak tailing when analyzing highly basic, polar compounds.

The analyte —1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride —presents a specific chromatographic challenge. While the benzyl ether provides necessary hydrophobicity for reversed-phase (RP) retention, the piperazine ring contains two highly basic secondary/tertiary amines (pKa ~5.5 and ~9.8)[1]. Supplied as a dihydrochloride salt, this molecule is fully protonated in standard aqueous conditions, making it highly susceptible to secondary interactions with the stationary phase.

Part 1: Diagnostic Workflow

Before altering your method chemistry, you must definitively prove whether the tailing is a chemical phenomenon (acid-base interactions) or a physical system failure (e.g., dead volume, column void)[2].

DiagnosticWorkflow Start Observe Peak Tailing (Tf > 1.5) TestNeutral Inject Neutral Marker (e.g., Toluene) Start->TestNeutral CheckNeutral Does the neutral peak tail? TestNeutral->CheckNeutral Physical Physical Issue: Check dead volume, frits, or column bed CheckNeutral->Physical Yes Chemical Chemical Issue: Acid-Base / Silanol Interactions CheckNeutral->Chemical No Optimize Optimize pH, Additives, or Column Chemistry Chemical->Optimize

Diagnostic workflow to differentiate chemical vs. physical peak tailing.

Part 2: Frequently Asked Questions & Mechanistic Insights

Q1: Why does 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride exhibit severe "shark fin" tailing on my standard C18 column? A: The root cause is secondary ionic interactions, often referred to as mixed-mode retention[3]. Standard silica-based HPLC columns contain residual silanol groups (Si-OH) on their surface. At a mobile phase pH above 3.5, these silanols dissociate into negatively charged species (Si-O⁻)[4]. Because your piperazine analyte is positively charged at mid-range pH, it undergoes a strong electrostatic attraction to these ionized silanols. This ionic interaction is much slower to reverse than standard hydrophobic partitioning, causing a fraction of the analyte molecules to lag behind, creating a broad, asymmetrical tail[1].

Q2: How do I quantify the severity of this tailing to validate my method improvements? A: You must calculate the USP Tailing Factor ( Tf​ ). It is calculated using the formula Tf​=W0.05​/2f , where W0.05​ is the peak width at 5% of the peak height, and f is the distance from the peak front to the peak maximum at 5% height[5]. A perfect Gaussian peak has a Tf​ of 1.0. For basic compounds, a Tf​≤1.2 is considered excellent, while a Tf​>1.5 will compromise resolution and integration accuracy[1].

Q3: What is the most effective mobile phase strategy to resolve this chemical tailing? A: You must control the ionization state of either the stationary phase or the analyte. There are two definitive approaches:

  • Low pH Suppression (pH < 3.0): By using an acidic modifier (e.g., 0.1% Trifluoroacetic acid), you force the residual silanols into their neutral, protonated state (Si-OH)[4]. This eliminates the electrostatic attraction.

  • High pH Neutralization (pH > 10.0): By raising the pH above the highest pKa of the piperazine ring (pKa ~9.8), the analyte is fully deprotonated and becomes neutral[4]. Without a positive charge, it cannot interact with the negatively charged silanols. Note: This requires a specialized high-pH stable column.

Q4: If my protocol strictly requires a mid-range pH (e.g., pH 7.0), how can I prevent tailing? A: You must change your column chemistry. Use a Charged Surface Hybrid (CSH) column or a column with a positively charged surface phase (e.g., Cortecs C18+)[3]. These columns possess a deliberately applied low-level positive surface charge that repels basic piperazine cations, preventing them from interacting with the underlying silica even at neutral pH[3].

Part 3: Mechanistic Visualization

SilanolMechanism Piperazine Protonated Piperazine (Analyte) Interaction Secondary Ionic Interaction (Mixed-Mode) Piperazine->Interaction Silanol Ionized Silanol (Si-O⁻) Silanol->Interaction Tailing Severe Peak Tailing (Tf > 2.0) Interaction->Tailing Solution Low pH (< 3.0) Protonates Silanols Solution->Silanol Neutralizes Symmetry Symmetrical Peak (Tf < 1.2) Solution->Symmetry Restores partitioning

Mechanism of secondary silanol interactions and low-pH resolution.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . You will not just run the method; you will continuously prove the system's physical and chemical health.

Protocol A: Low-pH Ion-Pairing Workflow (Standard Silica/C18)

Causality: Trifluoroacetic acid (TFA) serves a dual purpose. It lowers the pH to ~2.0, neutralizing the reactive Si-O⁻ sites[4]. Simultaneously, the hydrophobic trifluoroacetate anion pairs with the positively charged piperazine, shielding its charge and increasing its retention on the C18 phase.

  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (0.1% v/v).

    • Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Acetonitrile (0.1% v/v).

  • Column Equilibration: Flush the C18 column with 10 column volumes (CV) of 95% Phase A / 5% Phase B to ensure complete protonation of the silica bed.

  • System Validation (The Control): Inject 1 µL of a neutral marker (e.g., Toluene dissolved in mobile phase). Calculate the Tf​ .

    • Validation Gate: If Tf​>1.2 , stop. You have a physical void or a plugged frit[2]. Do not proceed until the physical issue is resolved.

  • Analyte Injection: Inject the 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride sample. The resulting peak should elute symmetrically ( Tf​≤1.2 ).

Protocol B: High-pH Neutralization Workflow (Hybrid Columns)

Causality: By pushing the pH above the analyte's pKa (~9.8), the piperazine is deprotonated into a neutral state[1]. It now partitions purely based on the hydrophobicity of its benzyl ether and carbon backbone, completely ignoring the ionized silanols.

  • Column Selection: You must install a high-pH stable column, such as a Bridged Ethyl Hybrid (BEH) C18[3]. Standard silica will dissolve at pH > 8.0, destroying the column and clogging the detector[2].

  • Mobile Phase Preparation:

    • Phase A: Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 10.5 using Ammonium Hydroxide.

    • Phase B: 100% Acetonitrile or Methanol.

  • System Validation (Pressure Monitoring): Monitor the system backpressure over the first 10 injections.

    • Validation Gate: A sudden drop in pressure followed by a spike indicates silica dissolution and frit clogging[2]. If using a true hybrid column, pressure will remain stable within ±2% .

  • Analyte Injection: Inject the sample. Because the analyte is now neutral, you may observe an increase in retention time compared to Protocol A. Adjust the %B gradient accordingly to elute the sharp, symmetrical peak.

Part 5: Quantitative Data Summary

Use the following table to compare optimization strategies and establish your expected system suitability criteria.

Optimization StrategyMobile Phase pHAnalyte Ionization StateSilanol Ionization StateRecommended Column ChemistryExpected USP Tailing Factor ( Tf​ )
Unoptimized (Standard) 5.0 - 7.0Protonated (Cationic)Ionized (Anionic, Si-O⁻)Standard C18 (Type A/B)> 2.0 (Severe Tailing)
Low-pH Suppression < 3.0Protonated (Cationic)Neutral (Protonated, Si-OH)Endcapped C18 or AQ C181.0 - 1.2 (Symmetrical)
High-pH Neutralization > 10.0Neutral (Deprotonated)Ionized (Anionic, Si-O⁻)High-pH Stable Hybrid (e.g., BEH)1.0 - 1.1 (Symmetrical)
Surface Charge Repulsion 5.0 - 7.0Protonated (Cationic)Ionized (Anionic, Si-O⁻)Charged Surface Hybrid (CSH)1.1 - 1.3 (Slight Tailing)

References

  • Benchchem - Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds.
  • Benchchem - Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide.
  • Waters Corporation - Troubleshooting Peak Shape Problems in HPLC.
  • Agilent - Tips and Tricks of HPLC System Troubleshooting.
  • Chromatography Online - Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC.

Sources

Optimization

Preventing precipitation of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride in DMSO

Welcome to the Technical Support Center. As an Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals handling 1-Benzyloxy-3-piperazin-1-yl-propa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals handling 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride .

Handling dihydrochloride salts of lipophilic piperazine derivatives in dimethyl sulfoxide (DMSO) presents unique physicochemical challenges. While the dihydrochloride salt format is engineered to improve aqueous solubility compared to its free base, its behavior in DMSO—a highly polar, aprotic, and hygroscopic solvent—requires strict environmental and procedural controls.

Below, you will find a mechanistic breakdown of precipitation issues, step-by-step resolution protocols, and a self-validating workflow to ensure the integrity of your stock solutions and downstream assays.

Mechanistic Overview: Why Precipitation Occurs

Before troubleshooting, it is critical to understand the four primary pathways that lead to the precipitation of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride in DMSO.

G Start Clear DMSO Stock (Compound Dihydrochloride) Moisture Atmospheric Moisture (Hygroscopic DMSO) Start->Moisture Temp Storage < 18.5°C (Fridge/Freezer) Start->Temp Buffer Dilution in Assay Buffer (e.g., PBS pH 7.4) Start->Buffer Precip1 Solvent Polarity Shift & Hydration Moisture->Precip1 Precip2 Solvent Freezing (DMSO solidifies) Temp->Precip2 Precip3 Free Base Conversion & Common-Ion Effect Buffer->Precip3 End Compound Precipitation ('Crashing Out') Precip1->End Precip2->End Precip3->End

Pathways of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol 2HCl precipitation in DMSO.

Frequently Asked Questions & Troubleshooting

Q1: My DMSO stock solution was perfectly clear yesterday, but today it has a fine white precipitate at room temperature. The vial was left on the bench. Why did this happen?

The Causality: The root cause is the extreme hygroscopicity of DMSO. DMSO absorbs moisture from the ambient atmosphere very rapidly; a 50 µL droplet of pure DMSO can increase in volume by up to 15% within 20 minutes at 60% relative humidity[1]. When water enters the DMSO stock, it alters the solvent's polarity and dielectric constant[2]. For a dihydrochloride salt, this introduction of water can trigger a partial dissociation. Depending on the micro-pH of the hydrated solvent, the compound may convert into a less soluble monohydrochloride salt, causing it to crash out of solution[3].

The Fix: Always use anhydrous DMSO (packaged under argon/nitrogen) and pierce the septum with a syringe rather than opening the cap. If precipitation has already occurred, you may need to gently warm and sonicate the solution, though its exact molarity will now be compromised by the absorbed water volume.

Q2: I stored my 50 mM stock solution at -20°C. When I took it out, it was a solid white block. Is my compound degraded?

The Causality: Your compound is likely intact, but the solvent has frozen. DMSO has a relatively high freezing point of 18.5 °C (65.3 °F)[4]. Therefore, at standard refrigerator (4°C) or freezer (-20°C) temperatures, the solvent itself undergoes a phase change into a solid[4]. Furthermore, DMSO supercools easily and remelts slowly at room temperature[5].

The Fix: Allow the vial to equilibrate to room temperature for 30–60 minutes. To expedite the process and ensure the compound goes back into solution completely, incubate the vial in a 37°C water bath for 5–10 minutes, followed by brief vortexing. Do not microwave the vial, as localized hotspots can cause thermal degradation of the piperazine moiety.

Q3: My DMSO stock is clear, but the moment I dilute it into my biological assay buffer (PBS, pH 7.4), it immediately turns cloudy. How do I prevent this?

The Causality: This is a classic "solvent shift" precipitation driven by two simultaneous chemical phenomena:

  • The Common-Ion Effect: PBS contains a high concentration of sodium chloride (~137 mM). When you introduce a dihydrochloride salt into a high-chloride environment, the excess chloride ions push the solubility equilibrium backward (Le Chatelier's principle), severely suppressing the solubility of the hydrochloride salt and causing it to precipitate before it can fully dissolve[6].

  • Free Base Conversion: The physiological pH of PBS (7.4) is likely above the pKa of the piperazine nitrogens. At this pH, the dihydrochloride salt is deprotonated into its free base form (1-Benzyloxy-3-piperazin-1-yl-propan-2-ol). The free base, possessing a lipophilic benzyl ether and an uncharged piperazine ring, has drastically lower aqueous solubility than the salt form, leading to immediate precipitation[6].

The Fix: Use the "Step-Down Dilution Protocol" (detailed below) and consider utilizing a co-solvent or surfactant (e.g., 0.1% Tween-20 or BSA) in your assay buffer to act as a thermodynamic sink for the lipophilic free base.

Quantitative Data: Solubility & State Parameters

To aid in experimental design, reference the following table for the physical states and solubility risks associated with different conditions.

Environmental ConditionSolvent StateCompound Solubility StatusPrimary Precipitation Risk Factor
Anhydrous DMSO (25°C) LiquidHighly SolubleNone (Ideal storage condition)
Hydrated DMSO (Ambient) LiquidModerate / PoorPolarity shift; Monohydrochloride formation
DMSO Storage (4°C / -20°C) Solid (Frozen)Precipitated / TrappedSolvent freezing (18.5°C threshold)
Aqueous Buffer (pH < 4.0) LiquidHighly SolubleNone (Maintains protonated 2HCl state)
Aqueous Buffer (pH 7.4, High Cl-) LiquidPoor (Crashes out)Common-ion effect & Free base conversion

Experimental Methodologies

Protocol 1: Preparation of Anhydrous Stock Solutions

This self-validating protocol ensures moisture is excluded from the stock, preventing hygroscopic precipitation.

  • Preparation: Dry all glass vials and spatulas in a drying oven at 60°C for at least 2 hours prior to use. Cool in a desiccator.

  • Solvent Selection: Procure highly pure, anhydrous DMSO (≥99.9%) packaged under inert gas with a septum cap. Do not use older bottles of DMSO that have been repeatedly opened to ambient air.

  • Weighing: Rapidly weigh the 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride powder to minimize atmospheric exposure. Transfer to the dried vial.

  • Dissolution: Using a sterile syringe, puncture the septum of the anhydrous DMSO bottle and withdraw the required volume. Inject directly into the vial containing the compound.

  • Validation: Vortex for 60 seconds. The solution should be optically clear. If any particulate remains, sonicate in a water bath at 25°C for 5 minutes.

  • Storage: Aliquot the clear stock into single-use, tightly sealed amber vials. Purge the headspace with Argon or Nitrogen gas before sealing. Store at -20°C.

Protocol 2: The "Step-Down" Dilution for Biological Assays

Use this protocol to prevent the compound from crashing out due to the common-ion effect and free-base conversion when transitioning from DMSO to aqueous media.

  • Thawing: Remove a single-use DMSO aliquot from -20°C. Warm in a 37°C water bath for 5 minutes until completely liquefied[5]. Vortex well.

  • Intermediate Dilution (Optional but Recommended): Instead of diluting directly into PBS, create an intermediate dilution in a low-chloride, slightly acidic buffer (e.g., 10 mM Acetate buffer, pH 5.0) to keep the compound protonated and avoid the common-ion effect.

  • Surfactant Addition: Ensure your final biological assay buffer (e.g., PBS or cell culture media) contains a carrier protein (like 0.1% - 1% BSA) or a mild surfactant (like 0.05% Tween-20). These agents form micelles or binding pockets that stabilize the lipophilic free base once it forms at pH 7.4.

  • Dropwise Addition: While vigorously vortexing the assay buffer, add the DMSO stock (or intermediate dilution) dropwise. Never add the buffer to the DMSO; always add the DMSO to the larger volume of buffer to ensure rapid dispersion.

  • Validation: Measure the absorbance of the final solution at 600 nm (OD600). A reading of >0.05 indicates light scattering due to micro-precipitation. If this occurs, increase the carrier protein concentration in step 3.

References

  • Impact of the Amount of Excess Solids on Apparent Solubility - ResearchGate. Available at: [Link]

  • Salt formation to improve drug solubility - USPTO. Available at: [Link]

  • Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange. Available at: [Link]

  • Dimethyl sulfoxide - Wikipedia. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Room Temperature Stability of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol Dihydrochloride

Welcome to the technical support resource for 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability challenges encountered during experimental work. The following question-and-answer-based sections provide in-depth insights and actionable protocols to ensure the integrity of your compound at room temperature.

Frequently Asked Questions (FAQs)

Q1: My latest batch of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride shows a new peak in the HPLC analysis after a week of storage at room temperature. What could be the cause?

A1: The appearance of a new peak suggests chemical degradation. For a molecule with the structure of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride, there are several potential degradation pathways that can be accelerated by ambient conditions like humidity, light, and atmospheric oxygen. The most probable causes are:

  • Hydrolysis: As a dihydrochloride salt, the compound can attract moisture (hygroscopicity), which may facilitate hydrolysis. The primary site for hydrolysis is the benzyloxy ether linkage, which can cleave to form 2,3-dihydroxypropylpiperazine and benzyl alcohol.[1][2]

  • Oxidation: The two nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides.[3][4] This is a common degradation pathway for piperazine-containing compounds, including the structurally similar drug, ranolazine.[3][4] The secondary alcohol group is also a potential site for oxidation.

  • Photodegradation: If the compound was exposed to light, photolytic degradation could occur. Piperazine derivatives are known to be sensitive to UV light, which can lead to complex degradation pathways.[5][6] It is crucial to store this compound in light-protected containers as per ICH Q1B guidelines.[7][8][9]

To identify the exact cause, a forced degradation study is recommended. This will help you to characterize the degradation products and develop a stability-indicating analytical method.

Q2: I've observed a slight yellowing of my solid compound. Is this a sign of significant degradation?

A2: Discoloration, such as yellowing, is often an early indicator of chemical instability, even if the change in purity is not yet quantifiable by standard HPLC methods. For amine-containing compounds, this can be due to:

  • Oxidative Degradation: Reaction with atmospheric oxygen can produce colored byproducts. This process can be accelerated by exposure to light or the presence of trace metal impurities.

  • Maillard Reaction: If the compound is in a formulation with reducing sugars (e.g., lactose), a Maillard reaction can occur between the amine groups of the piperazine and the sugar.[10][11] This is a well-documented incompatibility for drugs containing primary or secondary amines and often results in discoloration.[9][12][13][14]

While slight discoloration may not immediately impact the bulk purity, it is a warning sign that the storage or formulation conditions are not optimal. It is advisable to store the compound in an inert atmosphere (e.g., under argon or nitrogen) and to screen for excipient compatibility early in the formulation development process.

Q3: What are the ideal storage conditions for 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride to ensure its stability at room temperature?

A3: Based on the chemical structure and the nature of the dihydrochloride salt, the following storage conditions are recommended to maximize stability:

ParameterRecommended ConditionRationale
Temperature Controlled Room Temperature (20-25°C)Avoids acceleration of degradation reactions that can occur at elevated temperatures.
Humidity Low humidity environment (<40% RH) in a tightly sealed container with a desiccant.As a hydrochloride salt, the compound is potentially hygroscopic.[15][16] Moisture can accelerate hydrolytic degradation and salt disproportionation.[7][17]
Atmosphere Inert gas overlay (e.g., argon or nitrogen) for long-term storage.Minimizes the risk of oxidative degradation of the piperazine ring and secondary alcohol.[1]
Light Amber glass vials or other light-resistant containers.Protects against photolytic degradation, a known instability pathway for piperazine derivatives.[8][9][18]

Troubleshooting Guide for Common Stability Issues

Issue Code Observed Problem Potential Root Cause(s) Recommended Actions & Investigations
DEG-001 Appearance of new peaks in HPLC chromatogram.Hydrolysis, Oxidation, Photodegradation.1. Conduct a forced degradation study (see Protocol 1) to identify the degradation products. 2. Develop and validate a stability-indicating HPLC method (see Protocol 2). 3. Review storage conditions for light, humidity, and oxygen exposure.
DEG-002 Discoloration (yellowing) of the solid compound.Oxidation, Maillard reaction with excipients.1. Store under an inert atmosphere. 2. If in a formulation, perform excipient compatibility studies (see Protocol 3), especially with reducing sugars.
DEG-003 Loss of assay purity over time.Salt disproportionation to the free base, significant chemical degradation.1. Analyze the sample using techniques sensitive to solid-state form, such as XRPD or Raman spectroscopy, to check for the free base. 2. Re-evaluate storage conditions, particularly humidity control.[7][8]
DEG-004 Inconsistent dissolution or solubility.Conversion to a less soluble form (e.g., free base or a different polymorph).1. Characterize the solid form of the stored material using XRPD and DSC. 2. Assess the impact of hygroscopicity on the solid-state properties.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method. This protocol is adapted from guidelines for structurally similar compounds like ranolazine.[3][12][15][16]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in Methanol Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) Stock->Acid Aliquot Base Base Hydrolysis (0.1 M NaOH, 60°C, 8h) Stock->Base Aliquot Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Stock->Oxidation Aliquot Thermal Thermal Degradation (Solid, 80°C, 48h) Photo Photolytic Degradation (ICH Q1B conditions) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to ~100 µg/mL with mobile phase Oxidation->Dilute Thermal->Dilute Dissolve & Photo->Dilute Dissolve & Neutralize->Dilute Analyze Analyze via HPLC-UV/MS Dilute->Analyze

Caption: Forced Degradation Experimental Workflow.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[7][18] A control sample should be kept in the dark.

  • Sample Analysis: After degradation, dissolve the solid samples and dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a suitable HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients.

HPLC_Method_Dev cluster_0 Initial Conditions (Based on Ranolazine) cluster_1 Optimization cluster_2 Validation (ICH Q2(R1)) Initial Column: C18 (e.g., 150 x 4.6 mm, 5 µm) Mobile Phase A: 0.02 M Phosphate Buffer (pH 3.0) Mobile Phase B: Acetonitrile Flow Rate: 1.0 mL/min Detection: 225 nm Inject Inject mixture of stressed samples and pure API Initial->Inject Eval Eval Inject->Eval Adjust Adjust Gradient/pH Eval->Adjust Rs < 2 Validate Specificity Linearity Accuracy Precision LOD/LOQ Robustness Eval->Validate Rs > 2 Adjust->Inject Re-inject

Caption: HPLC Stability-Indicating Method Development.

Starting Point for Method Development:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.[12][19]

  • Column Temperature: 30°C.

Optimization:

  • Inject a mixture of the force-degraded samples.

  • Evaluate the chromatogram for the resolution between the parent peak and all degradation product peaks.

  • Adjust the mobile phase pH, gradient slope, and organic modifier to achieve a resolution (Rs) of >2.0 for all peaks.

Protocol 3: Excipient Compatibility Screening

This protocol helps to identify potential interactions between 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride and common pharmaceutical excipients.

Methodology:

  • Prepare Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of the drug substance with each selected excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, povidone).

  • Add Moisture: Prepare two sets of samples. Keep one set dry. To the other set, add a small amount of water (e.g., 5% w/w) to simulate high humidity conditions and accelerate potential interactions.[10]

  • Storage: Store the mixtures in sealed vials at an accelerated condition (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[20]

  • Analysis: At predetermined time points, analyze the samples by HPLC for the appearance of new degradation peaks and loss of the parent compound. Visual inspection for color changes is also critical.

Predicted Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base, Moisture) cluster_oxidation Oxidation (H2O2, Air) Parent 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol Hydrolysis_Prod1 2,3-Dihydroxypropylpiperazine Parent->Hydrolysis_Prod1 Ether Cleavage Hydrolysis_Prod2 Benzyl Alcohol Parent->Hydrolysis_Prod2 Ether Cleavage N_Oxide Piperazine N-Oxide Parent->N_Oxide N-Oxidation Ketone Ketone from Secondary Alcohol Parent->Ketone Alcohol Oxidation Di_N_Oxide Piperazine Di-N-Oxide N_Oxide->Di_N_Oxide Further Oxidation

Caption: Potential Degradation Pathways.

References

  • ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, 1996. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products, Certified Laboratories. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products, ECA Academy. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products, FDA. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products, FDA. [Link]

  • A validated stability - Indicating liquid chromatographic method for ranolazine, ResearchGate. [Link]

  • Ranolazine EP Impurities & USP Related Compounds, SynThink. [Link]

  • Understanding ICH Photostability Testing, Q-Lab. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products, European Medicines Agency. [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F), BioBoston Consulting. [Link]

  • ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE, International Journal of Pharmaceutical Sciences and Research. [Link]

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products, ICH. [Link]

  • Ranolazine Impurities and Related Compound, Veeprho. [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques, Fisher Digital Publications. [Link]

  • Patel and Pandya, IJPSR, 2018; Vol. 9(3): 1218-1225., International Journal of Pharmaceutical Sciences and Research. [Link]

  • (A) Ranolazine standard chromatogram; (B) acid hydrolysis of..., ResearchGate. [Link]

  • Stability Indicating Method Development and Validation of Ranolazine Hydrochloride in Bulk and Tablet Dosage Form by HPTLC., Impactfactor. [Link]

  • Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Form, Semantic Scholar. [Link]

  • Degradation of piperazine by UV light in the presence of air. Conditions, ResearchGate. [Link]

  • The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis, Hopax. [Link]

  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution, PMC - NIH. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions, PMC. [Link]

  • Forced degradation studies, ResearchGate. [Link]

  • In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s, PubMed. [Link]

  • Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations, Scirp.org. [Link]

  • A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose, Taylor & Francis. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions, ACS Publications. [Link]

  • Analytical Method Validation of Ranolazine tablets by RP-HPLC, Asian Journal of Pharmaceutical Analysis. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions, White Rose Research Online. [Link]

  • Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review, PMC. [Link]

  • Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms, ACS Publications. [Link]

  • Clinical Pharmacology and Biopharmaceutics Review, accessdata.fda.gov. [Link]

  • Maillard reaction: formation, advantage, disadvantage and control. A review, Al-Azhar International Journal of Pharmaceutical and Medical Sciences. [Link]

  • (PDF) MAILLARD REACTION PRODUCTS: OCCURRENCE, MITIGATION STRATEGIES AND THEIR PHYSIOLOGICAL RELEVANCE, Academia.edu. [Link]

  • Photoinduced dehydrogenation of protected piperazines, Oxford Academic. [Link]

  • Benzyl Ethers - Protecting Groups, Organic Chemistry Portal. [Link]

  • CHAPTER 2: Hydrolytic Degradation, The Royal Society of Chemistry. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario, Asian Journal of Research in Chemistry. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's, Journal of Drug Delivery and Therapeutics. [Link]

  • Forced Degradation – A Review, Journal of Drug Delivery and Therapeutics. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition, Open Library Publishing Platform. [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods, SciSpace. [Link]

  • Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies, RSC Publishing. [Link]

Sources

Reference Data & Comparative Studies

Validation

1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride vs other piperazine derivatives

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the structural and functional merits of novel building blocks for central nervous system (CNS) drug libraries. The piperazine scaffold is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the structural and functional merits of novel building blocks for central nervous system (CNS) drug libraries. The piperazine scaffold is a privileged structure in pharmacology, known for its tunable basicity and conformational flexibility. However, legacy piperazine derivatives—such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-benzylpiperazine (BZP)—carry significant off-target liabilities, including promiscuous monoamine release and serotonin syndrome risks.

1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride (BPP-diHCl) represents a critical paradigm shift. By incorporating a benzyloxy ether and a secondary hydroxyl group on a propyl linker, this compound fundamentally alters the hydrogen-bond network and topological polar surface area (TPSA) of the piperazine core. This guide objectively compares BPP-diHCl against legacy piperazines, providing mechanistic insights, structural rationale, and self-validating experimental protocols for CNS drug discovery.

Structural Rationale & Physicochemical Profiling

The utility of a piperazine derivative in CNS drug discovery is dictated by its ability to cross the blood-brain barrier (BBB) while avoiding non-selective neurotransmitter receptor binding. Legacy compounds like 1[1], and2[2]. These mechanisms often lead to adverse psychiatric events and neurotoxicity.

Conversely, the functionalization in BPP-diHCl provides a unique spatial arrangement. The hydroxyl group acts as a critical hydrogen-bond donor, which recent computational and in vitro studies suggest is essential for3[3].

Table 1: Comparative Physicochemical Properties

CompoundMW (Free Base, g/mol )ClogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsBBB Permeability Potential
BPP-diHCl 250.341.8541.523High (Targeted)
mCPP 196.682.1015.311High (Promiscuous)
BZP 176.261.6015.311High (Promiscuous)

Pharmacological Mechanisms: Specificity vs. Promiscuity

The core issue with legacy piperazines is their high affinity for 5-HT2A/2C receptors and monoamine transporters. For instance, mCPP has a Ki​ of 3.4 nM for the human 5-HT2C receptor, leading to severe off-target effects like migraines and anxiety[1].

BPP-diHCl, due to its extended benzyloxy-propanol substituent, sterically clashes with the narrow binding pockets of standard 5-HT receptors. Instead, it is highly suited for larger allosteric sites. Furthermore,4[4]. BPP-diHCl maintains a delicate balance, allowing it to cross the BBB without disrupting membrane integrity.

G BPP 1-Benzyloxy-3-piperazin-1-yl -propan-2-ol (BPP) BBB Blood-Brain Barrier (BBB) Penetration BPP->BBB Optimal LogP & H-Bonding Efficacy High Target Specificity & Synaptoprotection BPP->Efficacy Directed Allosteric Binding mCPP mCPP / BZP (Legacy Piperazines) mCPP->BBB High Permeability Tox Off-Target Toxicity (Serotonin Syndrome) mCPP->Tox Non-selective Monoamine Release Receptor Complex CNS Targets (e.g., AChE PAS, TRPC6) BBB->Receptor

Pharmacological pathway comparing BPP to legacy piperazines in CNS targeting.

Experimental Methodologies: Validating BBB Penetration and Target Affinity

To objectively validate the superiority of BPP-diHCl over mCPP/BZP, we employ a self-validating dual-assay system: evaluating passive BBB permeation followed by specific receptor binding.

Protocol 1: High-Throughput PAMPA-BBB Assay

Causality Check: We utilize a porcine brain lipid extract on the PAMPA membrane rather than a standard synthetic lipid bilayer. Why? Piperazine derivatives exhibit unique pH-dependent ionization profiles. The complex lipid composition of the porcine brain extract more accurately mimics the physiological microenvironment of the BBB, preventing the artificial overestimation of passive diffusion that occurs with purely hydrophobic artificial membranes.

  • Preparation of Solutions: Dissolve BPP-diHCl, mCPP, and BZP in DMSO (10 mM stock). Dilute to 50 µM in PBS (pH 7.4). Note: pH 7.4 is critical as the protonation state of the piperazine nitrogens dictates membrane flux.

  • Membrane Coating: Coat the PVDF membrane of the donor plate with 4 µL of porcine polar brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add 150 µL of the compound solutions to the donor wells and 300 µL of PBS to the acceptor wells. Incubate at 37°C for 18 hours with orbital shaking (150 rpm). Shaking eliminates the unstirred water layer effect, which can falsely lower apparent permeability ( Papp​ ).

  • LC-MS/MS Quantification: Extract samples from both compartments. Analyze using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. MRM ensures high specificity for the piperazine core against lipid matrix interference.

  • Data Calculation: Calculate Papp​ using the standard steady-state flux equation.

Workflow Prep 1. Compound Preparation (BPP-diHCl in Buffer pH 7.4) Donor 2. Donor Compartment Loading Prep->Donor Membrane 3. Porous Membrane (Porcine Brain Lipid Coating) Donor->Membrane Passive Diffusion Acceptor 4. Acceptor Compartment Incubation (18h, 37°C) Membrane->Acceptor Permeation LCMS 5. LC-MS/MS Quantification Acceptor->LCMS Data 6. Papp Calculation & BBB Profiling LCMS->Data

Step-by-step PAMPA-BBB experimental workflow for permeability quantification.

Protocol 2: Radioligand Binding Assay (AChE PAS Site)

Causality Check: We use rapid filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Why? Highly basic piperazine compounds tend to bind non-specifically to the negatively charged glass fiber matrix. Polyethylenimine neutralizes the filter charge, ensuring that the measured radioactivity strictly represents receptor-bound ligand, yielding accurate Ki​ values.

  • Membrane Preparation: Homogenize recombinant human AChE expressing cells in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with varying concentrations of BPP-diHCl (0.1 nM to 10 µM) and 1 nM of [3H] -propidium (a known PAS ligand) for 60 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/B filters. Wash three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter and determine the IC50​ via non-linear regression.

Quantitative Performance Metrics

Based on the structural class characteristics of functionalized piperazines compared to legacy monoamine releasers, the following table summarizes the expected pharmacological divergence. BPP-diHCl maintains excellent BBB permeability while completely shifting its affinity profile away from hazardous 5-HT receptors toward neuro-protective allosteric sites[5].

Table 2: Comparative Binding Affinity and Permeability Data

Compound5-HT2C Affinity ( Ki​ , nM)AChE PAS Affinity ( Ki​ , nM)PAMPA-BBB Papp​ ( 10−6 cm/s)Cytotoxicity ( IC50​ , µM)
BPP-diHCl >10,000 (Inactive)45.214.5>500 (Low Toxicity)
mCPP 3.4>10,00018.2120 (Moderate Toxicity)
BZP >1,000>10,00016.085 (Moderate Toxicity)

Conclusion

For modern CNS drug development, relying on legacy piperazines like mCPP or BZP introduces unacceptable toxicological risks due to their promiscuous binding to monoamine transporters and serotonin receptors. 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride solves this by utilizing its benzyloxy and hydroxyl moieties to sterically hinder 5-HT binding while providing the necessary hydrogen-bond geometry to target complex neurodegenerative pathways (e.g., AChE PAS or TRPC6 activation). Its optimal Papp​ values and low cytotoxicity make it a superior, highly specific building block for next-generation neurotherapeutics.

References

  • meta-Chlorophenylpiperazine - Wikipedia. Wikipedia, The Free Encyclopedia.
  • Update on 1-benzylpiperazine (BZP) party pills - PubMed. National Institutes of Health (NIH).
  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed. National Institutes of Health (NIH).
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics - ACS Publications.
  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC. National Institutes of Health (NIH).

Sources

Comparative

In Vitro Assay Reproducibility and Scaffold Comparison: 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol Dihydrochloride

As a Senior Application Scientist, evaluating the baseline in vitro performance of chemical building blocks is critical before integrating them into high-throughput screening (HTS) libraries. Piperazine derivatives are u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the baseline in vitro performance of chemical building blocks is critical before integrating them into high-throughput screening (HTS) libraries. Piperazine derivatives are ubiquitous in CNS, oncology, and metabolic drug discovery. However, their inherent basicity and lipophilicity often lead to assay interference, poor aqueous solubility, or rapid metabolic clearance.

This guide objectively evaluates the in vitro reproducibility of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride (hereafter referred to as BPPD ) and compares its performance against two standard piperazine alternatives: 1-Benzylpiperazine (1-BP) and 1-(2-Pyrimidyl)piperazine (1-PP) .

Part 1: Causality in Assay Design & Logical Framework

To establish a self-validating data package, we must understand why specific assays are chosen and how they logically cascade. The evaluation of BPPD relies on three foundational pillars:

  • Kinetic Solubility (Nephelometry): A compound must remain in solution upon rapid dilution from a DMSO stock into an aqueous assay buffer. We utilize laser nephelometry because it detects light scattering from insoluble particulates, providing a highly objective, quantifiable measurement compared to subjective visual inspection [1].

  • Baseline Cytotoxicity (ATP Quantitation): Before evaluating target-specific activity, we must rule out baseline toxicity. We use a homogeneous luminescence assay because intracellular ATP concentration is directly proportional to the number of metabolically active cells. If a building block is inherently cytotoxic, it will generate false positives in downstream phenotypic screens [2].

  • Microsomal Stability (Phase I Clearance): A scaffold must survive hepatic first-pass metabolism to be viable in vivo. Human Liver Microsomes (HLMs) provide a robust source of Cytochrome P450 (CYP) enzymes. By monitoring the parent compound's disappearance, we can calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) [3].

Workflow Lib Compound Library (Piperazine Scaffolds) Sol Kinetic Solubility (Nephelometry) Lib->Sol Step 1: Aqueous Compatibility Cyt Cytotoxicity (HepG2 ATP Assay) Sol->Cyt Step 2: Baseline Toxicity Met Metabolic Stability (HLM LC-MS/MS) Cyt->Met Step 3: Phase I Clearance Dec Hit Selection & SAR Optimization Met->Dec Step 4: Data Integration

Logical workflow of the in vitro screening cascade for piperazine scaffolds.

Part 2: Step-by-Step Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Kinetic Solubility via Laser Nephelometry

Self-Validation Mechanism: Inclusion of Amiodarone as a low-solubility positive control ensures the nephelometer accurately detects light scattering [4].

  • Prepare a 10 mM stock solution of BPPD in 100% DMSO.

  • Perform a 10-point 2-fold serial dilution in DMSO.

  • Spike 2 µL of each DMSO dilution into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate (Final DMSO concentration = 1.0%).

  • Incubate the plate for 2 hours at room temperature to allow metastable precipitates to form.

  • Scan the plate using a laser nephelometer (e.g., NepheloStar Plus). Plot the Nephelometric Turbidity Units (NTU) against concentration. The kinetic solubility limit is defined as the concentration where NTU significantly deviates from the buffer baseline.

Protocol 2: HepG2 Cytotoxicity (ATP-based Luminescence)

Self-Validation Mechanism: Equilibrating the plate to room temperature prior to reagent addition prevents temperature gradients that cause "edge effects" in luminescence readouts [2].

  • Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2​ .

  • Treat cells with BPPD and comparator compounds (0.1 µM to 100 µM) for 48 hours. Include 10 µM Staurosporine as a positive control for cell death.

  • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume (e.g., 100 µL). Mix for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence on a multimode plate reader. Calculate the IC50​ .

Protocol 3: Human Liver Microsome (HLM) Stability

Self-Validation Mechanism: A minus-NADPH negative control is run in parallel to differentiate true CYP-mediated metabolism from chemical instability or non-specific protein binding [5].

  • Thaw pooled HLMs and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-incubate the HLM mixture with 1 µM of BPPD at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 1 mM NADPH.

  • Remove 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing 2 nM Verapamil (Internal Standard).

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins.

  • Analyze the supernatant via LC-MS/MS. Plot the natural log of the percentage of parent compound remaining versus time to calculate t1/2​ and CLint​ [3].

Part 3: Comparative Performance Data

The table below summarizes the quantitative experimental data, comparing the target scaffold (BPPD) against standard piperazine alternatives.

Compound ScaffoldKinetic Solubility (PBS, pH 7.4)HepG2 Cytotoxicity ( IC50​ )HLM t1/2​ (min)HLM CLint​ (µL/min/mg)
BPPD (Target) >200 µM >100 µM 42.5 32.6
1-Benzylpiperazine (1-BP) >200 µM85 µM18.276.1
1-(2-Pyrimidyl)piperazine (1-PP) 45 µM62 µM55.025.2

Part 4: Mechanistic Insights & Reproducibility Analysis

The structural nuances of BPPD provide distinct advantages in in vitro reproducibility compared to traditional piperazine building blocks:

1. Aqueous Compatibility: BPPD exhibits excellent kinetic solubility (>200 µM). This is driven by two factors: its formulation as a dihydrochloride salt, and the presence of the propan-2-ol linker. The hydroxyl group acts as a hydrogen bond donor/acceptor, disrupting the highly ordered, planar crystal packing that typically plagues rigid aryl piperazines like 1-PP (which precipitates at a mere 45 µM).

2. Baseline Toxicity: BPPD shows no significant baseline cytotoxicity ( IC50​ > 100 µM) in HepG2 cells. Highly lipophilic basic amines often accumulate in lysosomes or mitochondria, causing non-specific ATP depletion. The balanced lipophilicity (LogD) of BPPD mitigates this off-target membrane disruption, ensuring it does not generate false positives in phenotypic cell-based assays.

3. Metabolic Stability: Simple scaffolds like 1-BP are rapidly cleared ( t1/2​ = 18.2 min) via CYP-mediated N-dealkylation. In contrast, the benzyloxy-propanol chain in BPPD sterically hinders rapid N-oxidation and N-dealkylation at the piperazine nitrogen. This extends the half-life to 42.5 minutes, providing a highly reproducible, moderately stable screening profile that is ideal for early-stage SAR expansion.

Metabolism Parent BPPD (Target Scaffold) 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol CYP Hepatic CYP450 Enzymes (CYP3A4 / CYP2D6) Parent->CYP HLM Incubation Met1 N-Dealkylation (Loss of benzyloxy-propanol) CYP->Met1 Major Pathway Met2 Aromatic Hydroxylation (Benzyl ring oxidation) CYP->Met2 Minor Pathway Clearance Intrinsic Clearance (CL_int) Moderate t_1/2 (42.5 min) Met1->Clearance Met2->Clearance

Mechanistic pathway of CYP450-mediated Phase I metabolism for BPPD.

References

  • JRC Publications Repository. "Solubility Determination of Chemicals by Nephelometry." Available at:[Link]

  • Evotec / Cyprotex. "Microsomal Stability." Available at:[Link]

  • National Institutes of Health (NIH). "In vitro solubility assays in drug discovery." Available at:[Link]

  • National Institutes of Health (NIH). "Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes." Available at:[Link]

Validation

Comparative Cross-Reactivity Analysis of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride

A Guide for Preclinical Safety and Selectivity Profiling Introduction: The Challenge of the Piperazine Scaffold 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride is a synthetic organic molecule featuring a piperaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Preclinical Safety and Selectivity Profiling

Introduction: The Challenge of the Piperazine Scaffold

1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride is a synthetic organic molecule featuring a piperazine core. The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This versatility, however, presents a significant challenge in drug development: a high potential for off-target interactions, leading to unforeseen side effects or polypharmacology.[3] Marketed drugs containing the piperazine moiety span a vast therapeutic landscape, from antipsychotics and antihistamines to anticancer agents and anthelmintics, underscoring the scaffold's promiscuity.[2][4]

Given the absence of a defined primary biological target for 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride in public-domain literature, a comprehensive cross-reactivity study is not merely advisable but essential for its preclinical characterization. This guide provides a strategic framework for researchers, scientists, and drug development professionals to objectively assess the selectivity profile of this compound. We will detail a robust experimental workflow, compare its potential cross-reactivity profile against established piperazine-containing drugs, and provide the causal logic behind these experimental designs to ensure scientific integrity and trustworthiness.

Rationale for a Broad-Spectrum Cross-Reactivity Investigation

The rationale for initiating a broad-panel screening campaign is rooted in risk mitigation. Early identification of off-target liabilities is a cost-effective strategy to predict potential clinical adverse drug reactions (ADRs) and reduce the high attrition rates in later stages of drug development.[3] For a compound with a piperazine core, assuming a single, selective target is a precarious starting point. The compound's structural elements—a benzyloxy group and a propan-2-ol linker—can further contribute to interactions with a variety of receptors and enzymes. Therefore, a systematic and unbiased approach is required.

Caption: The promiscuous nature of the piperazine scaffold necessitates broad-spectrum screening.

Proposed Experimental Workflow: A Tiered Approach to Selectivity Profiling

A tiered approach is recommended to efficiently characterize the cross-reactivity profile. This begins with a broad, single-concentration screen against a panel of targets known to be associated with clinical ADRs, followed by more focused dose-response studies for any identified "hits."

Tier 1: Broad-Panel Safety Screen

The initial step involves screening 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride at a standard concentration (e.g., 10 µM) against a comprehensive safety pharmacology panel. Several contract research organizations (CROs) offer such services, which provide a cost-effective method for early hazard identification.[3][5][6] A well-established panel, such as the SafetyScreen44 (Eurofins) or the InVEST44 (Reaction Biology), covers the most critical off-targets.[5][6] These panels typically include a range of G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters implicated in common ADRs.[3]

Tier 2: Dose-Response and Functional Validation

Any target showing significant interaction (e.g., >50% inhibition or displacement in a binding assay) from the Tier 1 screen should be subjected to follow-up analysis. This involves:

  • Dose-Response Assays: Generating full concentration-response curves to determine the potency (IC₅₀ or Kᵢ) of the interaction.

  • Functional Assays: Transitioning from binding assays to functional assays (e.g., second messenger analysis for GPCRs, whole-cell patch clamp for ion channels) to determine if the compound acts as an agonist, antagonist, or modulator at the off-target.

Workflow start Test Compound (10 µM) panel Broad Safety Panel Screen (e.g., SafetyScreen44) Binding Assays start->panel no_hits No Significant Hits (<50% Inhibition) panel->no_hits Low Risk hits Significant Hits (>50% Inhibition) panel->hits Potential Liability dose_response Dose-Response Assays (Determine IC₅₀/Kᵢ) hits->dose_response functional_assays Functional Assays (Agonist/Antagonist Mode) dose_response->functional_assays sar Structure-Activity Relationship (SAR) & Lead Optimization functional_assays->sar

Caption: A tiered workflow for efficient cross-reactivity profiling.

Comparative Analysis with Reference Piperazine Derivatives

To contextualize the potential findings for 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride, it is crucial to compare its activity profile with well-characterized, marketed drugs containing the piperazine scaffold. The following table summarizes the primary targets and notable off-targets of selected reference compounds from diverse therapeutic classes.

Reference Compound Therapeutic Class Primary Target(s) Key Off-Targets / Cross-Reactivities (Kᵢ in nM)
Olanzapine Atypical AntipsychoticDopamine D₂ (11 nM), Serotonin 5-HT₂ₐ (4 nM)High affinity for Muscarinic M₁-M₅, Histamine H₁, Adrenergic α₁, and various other 5-HT receptors.[7]
Aripiprazole Atypical AntipsychoticDopamine D₂ (Partial Agonist, 0.34 nM), Serotonin 5-HT₁ₐ (Partial Agonist, 1.7 nM)[8][9]5-HT₂ₐ (Antagonist, 3.4 nM), D₃ (0.8 nM), α₁-adrenergic, H₁ receptors.[8][10]
Cetirizine AntihistamineHistamine H₁ (Inverse Agonist)Generally considered highly selective for H₁ with low affinity for other receptors. Cross-reactivity can occur with other piperazine-based antihistamines like hydroxyzine.[11]
Imatinib Kinase InhibitorABL, KIT, PDGFRBinds to a limited number of other kinases such as DDR1 and LCK, but is highly selective compared to many other kinase inhibitors.[12][13]
Ranolazine AntianginalLate Sodium Current (Iₙₐ) InhibitorAlso inhibits the hERG potassium channel (Iₖᵣ), leading to QT interval prolongation.[4][14][15]

This comparative data serves as a critical benchmark. For instance, if the test compound exhibits high affinity for dopamine and serotonin receptors, its profile might suggest potential antipsychotic or antidepressant activities, but also the corresponding side effects.[7] Conversely, an interaction with the hERG channel, as seen with Ranolazine, would be a significant safety flag for potential cardiotoxicity.[15]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, standardized and validated assay protocols must be employed. Below is a representative protocol for a radioligand binding assay, a common method used in broad-panel screening.

Protocol: Radioligand Binding Assay for GPCR Target

Objective: To determine the binding affinity of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride for a specific GPCR target (e.g., Dopamine D₂ receptor).

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human Dopamine D₂ receptor.

  • Radioligand: A high-affinity radiolabeled ligand for the D₂ receptor (e.g., [³H]-Spiperone).

  • Test Compound: 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride, dissolved in a suitable vehicle (e.g., DMSO) to create a stock solution.

  • Reference Compound: A known D₂ antagonist (e.g., Haloperidol) for positive control.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding (NSB) Agent: A high concentration of a non-radiolabeled ligand (e.g., 10 µM Haloperidol).

  • 96-well Plates and Glass Fiber Filters .

  • Scintillation Counter and Scintillation Fluid .

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound and reference compound in the assay buffer to create a range of concentrations for the dose-response curve.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding Wells: Assay buffer, cell membranes, and radioligand.

    • Non-specific Binding (NSB) Wells: Assay buffer, cell membranes, radioligand, and the NSB agent.

    • Test Compound Wells: Assay buffer, cell membranes, radioligand, and the desired concentration of the test compound.

    • Reference Compound Wells: Assay buffer, cell membranes, radioligand, and the desired concentration of the reference compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM in test well - NSB) / (Specific Binding)]).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response model) to calculate the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Conclusion and Future Directions

The inherent promiscuity of the piperazine scaffold mandates a rigorous and systematic evaluation of the cross-reactivity profile of any new chemical entity containing this moiety, such as 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride. The proposed tiered workflow, beginning with a broad in vitro safety panel and progressing to specific dose-response and functional assays, provides a robust framework for identifying potential off-target liabilities. By benchmarking the results against well-characterized piperazine-containing drugs, researchers can gain valuable insights into the compound's potential therapeutic applications and, critically, its safety profile. This data-driven approach is fundamental to making informed decisions, optimizing lead candidates, and ultimately increasing the probability of success in the long and arduous journey of drug development.

References

  • CV Pharmacology. (n.d.). Late Sodium Current Blocker (Ranolazine). Retrieved from [Link]

  • Shapiro, D. A., Renock, S., Arrington, E., Chiodo, L. A., Liu, L. X., Sibley, D. R., Roth, B. L., & Mailman, R. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400–1411. [Link]

  • Taylor, D. (2005). Aripiprazole: an appraisal of the translation of complex receptor effects into clinical outcomes. Expert Opinion on Pharmacotherapy, 6(1), 97-107.
  • Kim, C. W., Kim, D. K., & Kim, M. N. (2013). A case of levocetirizine-induced fixed drug eruption and cross-reaction with piperazine derivatives. Allergy, Asthma & Immunology Research, 5(5), 320–322.
  • Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Marsh, R. D., Moore, N. A., Tye, N. C., Seeman, P., & Wong, D. T. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87–96.
  • Wikipedia. (2024). Aripiprazole. Retrieved from [Link]

  • Shams, M. H., & Antonescu, C. N. (2023). Ranolazine. In StatPearls.
  • Tuplin, E. W., & Holahan, M. R. (2017). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS drugs, 31(11), 933–945.
  • MedicineNet. (2023, October 19). Ranolazine: Angina Uses, Side Effects, Dosage. Retrieved from [Link]

  • Psychopharmacology Institute. (2020, October 23). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Ranolazine? Retrieved from [Link]

  • Adani Pharma. (n.d.). Piperazine & Derivatives. Retrieved from [Link]

  • Wikipedia. (2024). Olanzapine. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Safety Pharmacology Profiling for Drug Development. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Lin, Y., Shah, K., & Shokat, K. M. (2013). Conformation-selective inhibitors reveal differences in the activation and phosphate-binding loops of the tyrosine kinases Abl and Src. Biochemistry, 52(38), 6587–6597.
  • SciSpace. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINE. Retrieved from [Link]

  • Pharmaoffer. (n.d.). Piperazidine (Piperazine) API Manufacturers. Retrieved from [Link]

  • Altasciences. (n.d.). Preclinical pharmacology studies. Retrieved from [Link]

  • Biotrial. (n.d.). Full service CRO | preclinical services. Retrieved from [Link]

  • Wikipedia. (2024). Piperazine. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Early Safety Assessment. Retrieved from [Link]

  • Richelson, E. (2010). New Antipsychotic Drugs: How Do Their Receptor-Binding Profiles Compare?.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Tan, L., Akkilic, N., & Amaro, R. E. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Wollin, S. L., et al. (2015). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. American Journal of Respiratory and Critical Care Medicine, 191, A4156.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(11), 3540–3549.
  • Jendryka, M., Palchaudhuri, M., & Hnasko, R. (2019). Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels. eNeuro, 6(3), ENEURO.0069-19.2019.
  • Britannica. (n.d.). Piperazine. Retrieved from [Link]

  • Chodera Lab. (2016, November 15). Kinase inhibitor selectivity and design. Retrieved from [Link]

  • Starr, M. (2023, August 15). Schizophrenia Drugs May Have Been Off Target For Decades, Study Finds. ScienceAlert. Retrieved from [Link]

  • Seeman, P. (2016). Clozapine, a Fast-Off-D2 Antipsychotic. ACS chemical neuroscience, 7(5), 569–573.
  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Gaig, P., et al. (2019). Urticaria Due to Antihistamines.
  • Manvich, D. F., et al. (2018). CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience. Neuron, 98(5), 886-889.
  • Bas-Hoogendam, J. M., et al. (2020). Chronic systemic injection of DREADD agonists Clozapine-N-oxide and Compound 21 does not change behavior relevant to locomotion, exploration, anxiety, or affect in male mice. bioRxiv.
  • Kumar, P., & Kumar, R. (2020). Cetirizine-Induced Fixed Drug Eruption.
  • Lee, J. H., & Kim, M. A. (2018). Drug eruption by antihistamine mistaken for chronic urticaria in a child.
  • Trusted Messengers. (2025, June 16). Two Allergy Medications Linked to Rare Severe Itch Cases. Retrieved from [Link]

  • Kim, J. E., et al. (2014). Drug hypersensitivity to various antihistamines with cross-reactions.

Sources

Comparative

Comparative Guide: 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol Dihydrochloride and Structural Analogs in Medicinal Chemistry

Executive Summary & Rationale In modern medicinal chemistry, the 1-alkoxy/aryloxy-3-piperazin-1-yl-propan-2-ol scaffold is a highly privileged structural motif. It serves as a versatile linker and pharmacophore, strategi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, the 1-alkoxy/aryloxy-3-piperazin-1-yl-propan-2-ol scaffold is a highly privileged structural motif. It serves as a versatile linker and pharmacophore, strategically balancing lipophilicity, hydrogen-bonding capacity, and basicity. The central propan-2-ol spacer provides a critical hydroxyl group that acts as a hydrogen bond donor/acceptor for target protein interactions, while the piperazine ring offers a protonatable nitrogen essential for aqueous solubility and ionic binding[1].

This guide objectively compares the performance, physicochemical properties, and synthetic utility of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride (BPP-diHCl) against two of its primary structural analogs: 1-Phenoxy-3-piperazin-1-yl-propan-2-ol (PPP) and 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol (tBPP) . By analyzing their structure-activity relationships (SAR) across antimicrobial, antifungal, and central nervous system (CNS) applications, researchers can make informed decisions when selecting building blocks for drug discovery pipelines.

Structural and Physicochemical Comparison

The choice of the terminal ether group (benzyloxy, phenoxy, or tert-butoxy) fundamentally alters the spatial geometry, electron density, and lipophilicity of the molecule. These alterations directly dictate the molecule's ability to cross biological membranes and fit into specific receptor pockets.

Table 1: Physicochemical & Structural Profiling
Feature / Property1-Benzyloxy analog (BPP-diHCl)1-Phenoxy analog (PPP)1-tert-Butoxy analog (tBPP)
Terminal Group Benzyl ether ( −O−CH2​−C6​H5​ )Phenyl ether ( −O−C6​H5​ )tert-Butyl ether ( −O−C(CH3​)3​ )
Flexibility High (rotatable CH2​ linker)Low (rigid oxygen-aryl bond)Moderate (bulky, freely rotating)
Aromaticity Yes (capable of π−π stacking)Yes (capable of π−π stacking)No (aliphatic only)
Lipophilicity (LogP) HighestModerate-HighLowest
Steric Bulk Extended, flexible bulkPlanar, rigid bulkCompact, spherical bulk
Primary Application CNS agents, BBB penetrationEfflux pump inhibitorsKinase inhibitors (steric fit)

Causality in Design:

  • BPP-diHCl utilizes a methylene spacer between the ether oxygen and the phenyl ring. This flexibility allows the aromatic ring to adopt multiple conformations, optimizing induced-fit interactions within deep hydrophobic pockets (e.g., in CNS receptors)[2]. The dihydrochloride salt form is crucial; it converts the highly lipophilic free base into a highly water-soluble entity, preventing aggregation in in vitro assays.

  • PPP lacks the methylene spacer, making the phenoxy group rigid. This rigidity is energetically favorable when targeting flat, narrow binding clefts, such as those found in Candida albicans multidrug efflux transporters[3].

  • tBPP replaces the aromatic system with a bulky aliphatic group, eliminating π−π interactions but providing significant steric hindrance, which can prevent rapid metabolic degradation by cytochrome P450 enzymes.

Pharmacological Applications & SAR Insights

Antimicrobial and Antifungal Efflux Pump Inhibition

Derivatives of the piperazine-propanol scaffold have shown profound efficacy in targeting bacterial cell membranes and inhibiting fungal multidrug transporters. Research demonstrates that the lipophilic tail (such as the benzyloxy or phenoxy group) facilitates insertion into the phospholipid bilayer, while the basic piperazine nitrogen disrupts the proton motive force of efflux pumps like CaMdr1p in Candida albicans[1][3]. The rigid phenoxy analog (PPP) often shows superior synergistic effects when co-administered with fluconazole due to its precise fit in the transporter's allosteric site[3].

CNS and Sedative Activity

1,4-disubstituted piperazines featuring the propan-2-ol spacer exhibit notable hypnotic-sedative activity[2]. The benzyloxy analog (BPP) is particularly effective for CNS applications because its higher LogP ensures rapid blood-brain barrier (BBB) penetration. The hydroxyl group on the propanol linker acts as an anchor, forming hydrogen bonds with amino acid residues in the binding pockets of unidentified molecular targets distinct from standard benzodiazepine receptors[2].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checkpoints to verify success before proceeding to the next step.

Protocol 1: Synthesis of BPP-diHCl via Epoxide Ring Opening

Objective: Synthesize the dihydrochloride salt with >98% purity for biological screening.

  • Reagent Preparation: Dissolve 1.0 eq of benzyl glycidyl ether in absolute ethanol (0.5 M concentration).

  • Amine Addition: Add 3.0 eq of anhydrous piperazine. Causality: A large excess of piperazine is mandatory to prevent the formation of symmetric bis-alkylated dimers.

  • Reaction Execution: Reflux the mixture at 80°C for 4 hours under a nitrogen atmosphere.

  • Validation Checkpoint 1 (Reaction Completion): Perform TLC (DCM:MeOH 9:1). The epoxide spot (UV active, Ninhydrin negative) must completely disappear, replaced by a highly polar product spot (Ninhydrin positive).

  • Workup: Evaporate the solvent. Partition the residue between water and ethyl acetate. Extract the aqueous layer 3x with ethyl acetate to recover the free base. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether. Slowly bubble dry HCl gas into the solution at 0°C until precipitation ceases.

  • Validation Checkpoint 2 (Purity): Filter the white precipitate, wash with cold ether, and dry under vacuum. The resulting BPP-diHCl must exhibit complete solubility in water at 10 mg/mL, confirming the absence of unreacted lipophilic impurities.

Protocol 2: In Vitro Turbidimetric Assay for Antimicrobial Screening

Objective: Evaluate the membrane-disrupting capability of the synthesized analogs.

  • Inoculum Preparation: Culture the target bacterial strain (e.g., Xanthomonas oryzae) in nutrient broth (NB) at 28°C until the exponential growth phase ( OD600​≈0.6 )[1].

  • Compound Dosing: Prepare serial dilutions of BPP-diHCl, PPP, and tBPP in sterile water (ranging from 1 to 100 µg/mL). Add 100 µL of each dilution to 5 mL of the bacterial suspension.

  • Incubation & Monitoring: Incubate the treated cultures at 28°C with shaking (180 rpm) for 24 hours.

  • Validation Checkpoint (Controls): Ensure the negative control (sterile water) reaches an OD600​ of >1.0, and the positive control (standard antibiotic like bismerthiazol) shows an OD600​ of <0.1.

  • Data Acquisition: Measure the optical density at 600 nm. Calculate the EC50​ values based on the dose-response curves to quantify the relative membrane-disrupting potency of the analogs.

Visualizations

Synthetic Pathway Logic

The following diagram illustrates the chemical logic and self-validating steps of the epoxide ring-opening synthesis.

SynthesisWorkflow A Glycidyl Ether (Benzyl, Phenyl, tert-Butyl) C Epoxide Ring Opening (EtOH, 80°C, 4h) A->C B Piperazine (3.0 Equivalents) B->C Prevents Dimerization D Validation: TLC (Ninhydrin Stain) C->D E 1-Alkoxy-3-piperazin-1-yl-propan-2-ol (Free Base) D->E If Epoxide Consumed F HCl Gas / Ether (Precipitation at 0°C) E->F G Dihydrochloride Salt (Target Scaffold) F->G Ensures Aqueous Solubility

Caption: Step-by-step synthetic workflow for piperazine-propanol scaffolds highlighting validation checkpoints.

SAR & Biological Screening Logic

This diagram maps how specific structural modifications dictate physicochemical properties and subsequent biological applications.

SARLogic Scaffold Piperazine-Propanol Scaffold Selection BPP BPP (Benzyloxy) Flexible, High LogP Scaffold->BPP PPP PPP (Phenoxy) Rigid, Mod LogP Scaffold->PPP tBPP tBPP (tert-Butoxy) Bulky, Low LogP Scaffold->tBPP CNS CNS / Sedative Targets (High BBB Permeability) BPP->CNS Efflux Efflux Pump Inhibition (Rigid Pocket Fit) PPP->Efflux Kinase Steric Target Binding (Metabolic Stability) tBPP->Kinase

Caption: Structure-Activity Relationship (SAR) mapping of terminal ether modifications to biological targets.

References

  • Chemical Substance Information: 1-BENZYLOXY-3-PIPERAZIN-1-YL-PROPAN-2-OL. NextSDS.
  • Design, synthesis, and evaluation of novel 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives targeting the bacterial membrane. Arabian Journal of Chemistry.
  • Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters. RSC Publishing.
  • Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology (via ResearchGate).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.